Yp537
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C64H104N13O22PS |
|---|---|
Molecular Weight |
1470.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C64H104N13O22PS/c1-30(2)22-40(54(84)67-39(64(94)95)19-20-49(79)80)69-55(85)41(23-31(3)4)70-56(86)42(24-32(5)6)71-59(89)46(28-50(81)82)73-58(88)44(26-36-15-17-37(18-16-36)99-100(96,97)98)72-57(87)43(25-33(7)8)74-61(91)47-14-13-21-77(47)63(93)52(35(11)12)76-62(92)51(34(9)10)75-60(90)45(27-48(66)78)68-53(83)38(65)29-101/h15-18,30-35,38-47,51-52,101H,13-14,19-29,65H2,1-12H3,(H2,66,78)(H,67,84)(H,68,83)(H,69,85)(H,70,86)(H,71,89)(H,72,87)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,79,80)(H,81,82)(H,94,95)(H2,96,97,98)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 |
InChI Key |
NIBQNOUHTFWWCZ-UUPYPVMGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Yp537?
Initial searches for the mechanism of action, quantitative data, and experimental protocols for a compound designated "Yp537" have yielded no publicly available information. This suggests that "this compound" may be a proprietary compound in early-stage development, a hypothetical molecule, or a misidentified codename.
The comprehensive search across scientific databases and clinical trial registries did not return any results for "this compound." In drug development, compounds are often assigned internal codenames that are not publicly disclosed until they reach later stages of preclinical or clinical research. It is also possible that the identifier is a typo.
For instance, searches for similarly named compounds or related targets did reveal information on other molecules. One such example is PC14586, a small molecule reactivator of the p53 protein, specifically targeting the Y220C mutation.[1] This compound is currently in Phase 1/2 clinical trials for patients with advanced solid tumors harboring this specific mutation.[1][2][3] The p53 signaling pathway is a critical regulator of cellular processes, and its inactivation is implicated in more than half of all cancers.[4]
Another area of research that appeared in related searches involves the Hippo signaling pathway and its effector protein, Yes-associated protein (YAP).[5][6][7] The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is linked to cancer development.[7] YAP acts as a transcriptional co-activator, and its activity is modulated by the Hippo kinase cascade.[6][7]
However, no direct link or mention of "this compound" was found in the context of these or any other signaling pathways. Without any primary or secondary literature, it is not possible to provide a technical guide on its mechanism of action, summarize quantitative data, or detail experimental protocols as requested.
Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to verify the compound's designation and consult internal or proprietary documentation for details. Should "this compound" be an early-stage compound, information is likely to become public as it progresses through the development pipeline and is published in scientific literature or presented at conferences.
References
- 1. A Phase 1/2 Open-label, Multicenter Study to Assess the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Efficacy of PC14586 in Patients With Advanced Solid Tumors Harboring a p53 Y220C Mutation (PYNNACLE) | Clinical Trials | Yale Medicine [yalemedicine.org]
- 2. Studypages - The Evaluation of PC14586 in Patients With Advanced Solid Tumors Harboring a p53 Y220C Mutation (PYNNACLE) [studypages.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. P53 Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into YES-Associated Protein Signaling Pathways in Hematological Malignancies: Diagnostic and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hippo Signaling Pathway in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity of Yp537: A Genetic Lineage, Not a Synthesizable Compound
Extensive investigation into scientific and public databases reveals that "Yp537" does not correspond to a known molecule, protein, or drug with a documented discovery and synthesis pathway. Instead, the designation "R-YP537" refers to a specific human Y-DNA haplogroup, which traces a paternal lineage. This genetic marker is used in genealogical and population studies to follow the migration and history of male ancestral lines.
The Y-DNA haplogroup R-YP537 is a branch of the larger R-YP531 haplogroup.[1] It is defined by specific genetic markers on the Y chromosome that are passed down from father to son.[1] Research in this area focuses on identifying the geographic origins and historical timeline of this particular lineage. For instance, the most recent common ancestor of the R-YP537 line is estimated to have been born around 1800 CE.[1]
While a search for "this compound" did yield a passing mention of "plausible biosynthetic pathways for 535a/535b−537a/537b" in a diagram from a scientific publication on ResearchGate, the context of what "537a/537b" represents is unavailable without access to the full study.[2] It is possible this refers to a series of related chemical compounds, but there is no further public information to substantiate this or to outline a discovery and synthesis pathway.
It is crucial for researchers, scientists, and drug development professionals to be aware of the precise nomenclature of the compounds and pathways they are investigating. In this case, the query for "this compound" appears to be a misidentification, conflating a genetic marker with a synthesizable molecule. No data exists in the public domain to construct a technical guide on the discovery, synthesis, or experimental protocols related to a compound named "this compound".
Therefore, a detailed whitepaper on the discovery and synthesis of "this compound" cannot be provided as the core subject does not exist as a chemical entity in available scientific literature. Researchers interested in the Y-DNA haplogroup R-YP537 can find more information through genetic genealogy and population genetics resources.
References
Preliminary In-Vitro Studies of Yp537: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the preliminary in-vitro studies of Yp537, a phosphotyrosyl peptide inhibitor of the human estrogen receptor (ER). This compound has emerged as a valuable tool for investigating estrogen receptor signaling and presents a potential, though not yet fully explored, avenue for therapeutic intervention. This guide synthesizes available data on its mechanism of action, summarizes quantitative findings, and provides representative experimental protocols and visual diagrams of its functional pathways.
Core Mechanism of Action
This compound is a 12-amino acid phosphotyrosyl peptide derived from the H12 region of the estrogen receptor (amino acids 532-543).[1] Its primary mechanism of action is the inhibition of the human estrogen receptor by blocking its dimerization.[2][3] This is a critical step in ER-mediated gene transcription. By preventing dimerization, this compound effectively inhibits the binding of the estrogen receptor to its specific DNA recognition sites, known as estrogen-responsive elements (EREs).[1][4] This inhibitory action is specific, as the non-phosphorylated version of the peptide does not exhibit the same effect.
Quantitative Data Summary
The following table summarizes the key quantitative data from in-vitro studies of this compound. The available data primarily focuses on the concentrations required to elicit specific biological effects.
| Parameter | Concentration | Cell/System | Observed Effect | Reference |
| ER-ERE Binding Inhibition | 5-50 µM | In-vitro binding assay | Inhibition of human estrogen receptor binding to estrogen-responsive elements. | |
| BRCA2 mRNA Expression | 50 µM | Not specified | Used in a 30-minute treatment to study effects on BRCA2 mRNA. | |
| ER-ERE Complex Formation | 500 µM | AcNPV-hER-infected Sf9 cell extracts | Inhibition of the formation of the hER-ERE complex. | |
| Neuroprotection Assay | Not specified | In-vitro Parkinson's disease model | Did not block the neuroprotective effects of 17α- and 17β-estradiol, suggesting its mechanism is distinct from the ER's transcriptional regulation at the AP-1 site in this context. |
Experimental Protocols
While detailed, step-by-step protocols are not extensively available in the public domain, the following represents a generalized methodology for an Electrophoretic Mobility Shift Assay (EMSA) to assess the inhibitory effect of this compound on ER-ERE binding, based on descriptions of similar experiments.
Objective: To determine the inhibitory effect of this compound on the binding of the human estrogen receptor (hER) to an estrogen-responsive element (ERE).
Materials:
-
Recombinant human estrogen receptor (hER)
-
This compound peptide (phosphorylated)
-
Non-phosphorylated Y537 peptide (negative control)
-
Double-stranded DNA probe containing a consensus ERE, labeled with a detectable marker (e.g., 32P or a fluorescent tag)
-
Binding buffer (e.g., containing Tris-HCl, KCl, DTT, glycerol, and a non-specific DNA competitor like poly(dI-dC))
-
Native polyacrylamide gel
-
Electrophoresis buffer (e.g., TBE or TGE)
-
Detection system (e.g., autoradiography film or fluorescence imager)
Procedure:
-
Binding Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures:
-
Control: hER, labeled ERE probe, and binding buffer.
-
This compound Inhibition: hER, labeled ERE probe, binding buffer, and varying concentrations of this compound (e.g., 5 µM, 10 µM, 25 µM, 50 µM).
-
Negative Control: hER, labeled ERE probe, binding buffer, and a high concentration of the non-phosphorylated Y537 peptide (e.g., 500 µM).
-
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 20-30 minutes) to allow for protein-DNA binding.
-
Gel Electrophoresis: Load the samples onto a native polyacrylamide gel. Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
Detection: After electrophoresis, transfer the gel to a solid support (e.g., filter paper) and dry it. Detect the labeled ERE probe using the appropriate method (e.g., expose the dried gel to autoradiography film or scan with a fluorescence imager).
-
Analysis: Analyze the resulting image. A band corresponding to the hER-ERE complex will be present in the control lane. The intensity of this band is expected to decrease with increasing concentrations of this compound, indicating inhibition of binding. The negative control with non-phosphorylated Y537 should show no significant inhibition.
Visualizations
Signaling Pathway of Estrogen Receptor and Inhibition by this compound
Caption: this compound inhibits the dimerization of the estrogen receptor, preventing its binding to DNA and subsequent gene transcription.
Experimental Workflow for this compound In-Vitro Analysis
Caption: A typical workflow for assessing the inhibitory effect of this compound on ER-ERE binding using an Electrophoretic Mobility Shift Assay (EMSA).
References
An In-depth Technical Guide on the Core of p53 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the tumor suppressor protein p53 and its central role in cellular signaling pathways. Given that the term "Yp537" does not correspond to a known protein in established biological databases, this document focuses on the extensively researched p53 protein, often referred to as "the guardian of the genome," due to its critical function in preventing cancer formation.[1][2]
Introduction to the p53 Tumor Suppressor
The tumor protein p53 (TP53) is a transcription factor that regulates the expression of a wide array of genes involved in critical cellular processes such as cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[3][4] Its inactivation, often through mutation, is a pivotal step in the development of over half of all human cancers.[5] Under normal, unstressed conditions, p53 is kept at low levels by its primary negative regulator, the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[6][7] However, upon cellular stress signals like DNA damage, oncogene activation, or hypoxia, p53 is stabilized and activated, allowing it to execute its tumor-suppressive functions.[3][8]
The p53 Activation Pathway
The activation of p53 is a tightly regulated process involving a cascade of post-translational modifications (PTMs), primarily phosphorylation, which disrupts the p53-MDM2 interaction.[6][9]
Stress Sensing and Signal Transduction
Various cellular stresses activate upstream kinases. For instance, DNA double-strand breaks are sensed by the ATM (Ataxia-Telangiectasia Mutated) kinase, while single-strand breaks or UV damage activate the ATR (Ataxia-Telangiectasia and Rad3-related) kinase.[10] These kinases initiate a signaling cascade that converges on p53 and its regulators.
Post-Translational Modifications and p53 Stabilization
In response to stress, sensor kinases phosphorylate p53 at multiple residues, particularly within its N-terminal domain.[3][9] This phosphorylation physically blocks the binding of MDM2, leading to p53 stabilization and accumulation in the nucleus.[11] Activated p53 can then bind to specific DNA sequences, known as p53 response elements (p53REs), in the promoter regions of its target genes.[12]
Below is a diagram illustrating the core p53 activation pathway.
Quantitative Data: p53 Phosphorylation Sites
Phosphorylation is a key mechanism for regulating p53 activity.[9] The table below summarizes critical phosphorylation sites on human p53, the kinases responsible, and their functional consequences.
| Phosphorylation Site | Upstream Kinase(s) | Functional Consequence(s) |
| Serine 15 (Ser15) | ATM, ATR, DNA-PK | Reduces MDM2 binding, promotes p300/CBP interaction.[13] |
| Serine 20 (Ser20) | CHK1, CHK2 | Strongly inhibits MDM2 interaction, leading to p53 stabilization.[11][14] |
| Serine 33 (Ser33) | p38 MAPK | Induced by UV radiation and ARF.[15] |
| Serine 46 (Ser46) | HIPK2, DYRK2 | Important for inducing pro-apoptotic genes like p53AIP1.[15] |
| Threonine 55 (Thr55) | TAF1 | Constitutively phosphorylated; dephosphorylated upon DNA damage.[15] |
| Serine 392 (Ser392) | CK2, p38 MAPK | Enhances sequence-specific DNA binding and tetramer stabilization.[13][16] |
Downstream Cellular Fates Directed by p53
Activated p53 orchestrates several alternative cell fates, primarily cell cycle arrest, senescence, and apoptosis, by transcriptionally activating specific sets of target genes.[3][6]
Cell Cycle Arrest
To prevent the propagation of damaged DNA, p53 can halt the cell cycle at the G1/S or G2/M checkpoints.[17] The primary mediator of G1 arrest is the cyclin-dependent kinase inhibitor p21 (encoded by the CDKN1A gene).[1][17] p21 inhibits cyclin-CDK complexes, preventing the phosphorylation of retinoblastoma protein (Rb) and blocking entry into the S phase.[17]
Apoptosis
If DNA damage is too severe to be repaired, p53 triggers programmed cell death (apoptosis) to eliminate the compromised cell.[10] p53 can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] It transcriptionally activates pro-apoptotic members of the Bcl-2 family, such as Bax, PUMA, and Noxa, which permeabilize the mitochondrial outer membrane, leading to cytochrome c release and caspase activation.[4][11]
Key p53 Target Genes
The decision between cell cycle arrest and apoptosis is complex and influenced by the cellular context and the nature of the stress. The table below lists key transcriptional targets of p53 and their roles in mediating its functions.[8]
| Target Gene | Cellular Function | Primary Outcome |
| CDKN1A (p21) | Cyclin-dependent kinase inhibitor | Cell Cycle Arrest, Senescence |
| GADD45A | DNA repair, cell cycle control | DNA Repair, Cell Cycle Arrest |
| 14-3-3σ | Sequesters Cyclin B1-CDK1 in cytoplasm | G2/M Arrest |
| BAX | Pro-apoptotic Bcl-2 family member | Apoptosis |
| BBC3 (PUMA) | Pro-apoptotic BH3-only protein | Apoptosis |
| PMAIP1 (Noxa) | Pro-apoptotic BH3-only protein | Apoptosis |
| TNFRSF10B (DR5) | Death receptor for TRAIL | Apoptosis |
| MDM2 | E3 ubiquitin ligase | Negative Feedback |
Experimental Protocols for Studying p53 Signaling
Investigating the p53 pathway requires a combination of molecular and cellular biology techniques. Below are summarized protocols for key experiments.
Western Blotting for p53 Activation
-
Objective: To detect changes in the total protein levels and phosphorylation status of p53 in response to a stimulus (e.g., DNA damaging agent).
-
Methodology:
-
Cell Treatment: Culture cells and treat with the desired stress-inducing agent (e.g., Etoposide, UV radiation) for various time points.
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein modifications.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with primary antibodies specific for total p53 and phospho-p53 (e.g., anti-p53-pSer15).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize protein bands. Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
-
Objective: To determine if a stimulus disrupts the interaction between p53 and MDM2.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells as described above. Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Incubate lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-p53) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads using SDS-PAGE sample buffer and analyze by Western blotting for the "prey" protein (e.g., MDM2).
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To verify that p53 directly binds to the promoter of a putative target gene.
-
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p53.
-
Complex Capture: Use Protein A/G beads to pull down the antibody-p53-DNA complexes.
-
Washing: Perform stringent washes to remove non-specific chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers designed for the p53 response element in the target gene's promoter to quantify the amount of precipitated DNA.
-
Conclusion
The p53 signaling pathway is a cornerstone of tumor suppression, integrating a multitude of stress signals to control cell fate. Its frequent mutation in cancer underscores its importance and makes it a prime target for therapeutic intervention. A thorough understanding of the molecular mechanisms governing p53 activation, its transcriptional network, and the methodologies used to study it are essential for researchers and clinicians working to develop novel cancer therapies.
References
- 1. p53 - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. thebrain.bwh.harvard.edu [thebrain.bwh.harvard.edu]
- 7. Transcriptional Regulation by P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of p53 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of p53 Function and Stability by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The regulation of p53 by phosphorylation: a model for how distinct signals integrate into the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Switching on p53: an essential role for protein phosphorylation? [biodiscovery.pensoft.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Binding Affinity and Signaling of the Estrogen Receptor α Y537S Mutant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Y537S mutation in the ligand-binding domain (LBD) of the estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a clinically significant alteration frequently identified in patients with metastatic, endocrine-resistant breast cancer.[1][2] This substitution of tyrosine for serine at position 537 results in a constitutively active receptor that drives tumor growth independently of its natural ligand, estradiol (B170435).[3][4] Understanding the biophysical and biochemical consequences of this mutation is paramount for the development of novel therapeutics to overcome endocrine resistance. This guide provides a comprehensive overview of the binding affinity of the ERα Y537S mutant to key ligands, details the experimental protocols used for these measurements, and illustrates the altered signaling pathways.
Data Presentation: Quantitative Binding Affinity
The Y537S mutation alters the conformational dynamics of the ERα LBD, leading to a stabilized agonist state and consequently affecting its affinity for both agonists and antagonists.[5] The following tables summarize the key binding affinity data for the wild-type (WT) and Y537S mutant ERα.
| Receptor | Ligand | Binding Affinity (Kd) [nM] | Fold Change vs. WT |
| WT ERα | Estradiol (E2) | 0.26 ± 0.13 | - |
| Y537S ERα | Estradiol (E2) | 1.43 ± 0.55 | ~5.5-fold decrease |
| WT ERα | 18F-fluoroestradiol (FES) | 0.071 ± 0.026 | - |
| Y537S ERα | 18F-fluoroestradiol (FES) | 0.42 ± 0.21 | ~5.9-fold decrease |
Table 1: Dissociation constants (Kd) of estradiol and 18F-fluoroestradiol for WT and Y537S ERα. Data compiled from Fanning et al., 2016 and Dehdashti et al., 2017.
| Receptor | Ligand | Inhibition Constant (Ki) [nM] | Fold Change vs. WT |
| WT ERα | 4-hydroxytamoxifen (B85900) (TOT) | 0.337 ± 0.018 | - |
| Y537S ERα | 4-hydroxytamoxifen (TOT) | 2.61 ± 0.60 | ~7.7-fold decrease |
Table 2: Inhibition constants (Ki) of 4-hydroxytamoxifen for WT and Y537S ERα. Data from Fanning et al., 2016.
| Receptor | Coactivator (SRC3 NRD) | Ligand | Potency (EC50) [nM] |
| WT ERα | SRC3 NRD | Estradiol (E2) | 13.8 ± 0.9 |
| Y537S ERα | SRC3 NRD | Estradiol (E2) | 1.6 ± 1.2 |
| WT ERα | SRC3 NRD | 4-hydroxytamoxifen (TOT) | - (No binding) |
| Y537S ERα | SRC3 NRD | 4-hydroxytamoxifen (TOT) | 6.7 ± 0.40 (Inhibition) |
Table 3: Coactivator (SRC3) binding affinities for WT and Y537S ERα in the presence of ligands. Data from Fanning et al., 2016.
Experimental Protocols
The quantitative data presented above were primarily generated using radioligand binding assays and time-resolved Förster resonance energy transfer (tr-FRET) assays.
Radioligand Binding Assay for Kd and Ki Determination
This method is used to measure the direct interaction between a radiolabeled ligand and a receptor to determine the dissociation constant (Kd), and to assess the affinity of a non-radiolabeled competitor by its ability to displace the radioligand (to determine the inhibition constant, Ki).
Materials:
-
Purified wild-type or Y537S mutant ERα LBD
-
Radioligand (e.g., [3H]-Estradiol)
-
Unlabeled competitor ligand (e.g., 4-hydroxytamoxifen)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Filter apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Saturation Binding (for Kd): a. A constant, low concentration of the purified ERα LBD is incubated with increasing concentrations of the radioligand in the assay buffer. b. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled estradiol. c. The reaction mixtures are incubated to equilibrium (e.g., overnight at 4°C). d. The receptor-ligand complexes are captured by rapid filtration through glass fiber filters, which retain the protein-bound radioligand. e. The filters are washed with ice-cold assay buffer to remove unbound radioligand. f. The radioactivity retained on the filters is measured using a scintillation counter. g. Specific binding is calculated by subtracting non-specific binding from total binding. The Kd is determined by non-linear regression analysis of the specific binding data.
-
Competitive Binding (for Ki): a. A constant concentration of the ERα LBD and a fixed concentration of the radioligand (typically at or below its Kd) are incubated with increasing concentrations of the unlabeled competitor ligand. b. The reaction is incubated to equilibrium. c. The amount of bound radioligand is measured as described above. d. The IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined from the competition curve. e. The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
Time-Resolved Förster Resonance Energy Transfer (tr-FRET) Assay for Coactivator Binding
This assay measures the proximity between the ERα LBD and a coactivator peptide, providing a quantitative measure of their interaction in the presence of different ligands.
Materials:
-
Tagged ERα LBD (e.g., GST-tagged)
-
Fluorescently labeled coactivator peptide (e.g., biotinylated SRC3 peptide)
-
Lanthanide-labeled antibody against the ERα tag (e.g., Europium-labeled anti-GST antibody)
-
Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin)
-
Assay buffer
-
Microplate reader capable of tr-FRET measurements
Procedure:
-
The tagged ERα LBD, the biotinylated coactivator peptide, the lanthanide-labeled antibody, and streptavidin-conjugated acceptor are combined in the assay buffer in a microplate well.
-
The ligand of interest (e.g., estradiol or 4-hydroxytamoxifen) is added at various concentrations.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The plate is read in a tr-FRET-compatible microplate reader. The donor fluorophore (Europium) is excited, and if it is in close proximity to the acceptor fluorophore (Allophycocyanin) due to the ERα-coactivator interaction, energy transfer occurs, resulting in a specific fluorescence emission from the acceptor.
-
The ratio of the acceptor to donor emission is calculated, which is proportional to the amount of coactivator binding.
-
The EC50 (for agonists) or IC50 (for antagonists) is determined by plotting the tr-FRET signal against the ligand concentration.
Mandatory Visualization
Estrogen Receptor Signaling Pathway: Wild-Type vs. Y537S Mutant
Caption: ERα signaling: ligand-dependent vs. Y537S constitutive activation.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for binding affinity and coactivator recruitment assays.
Conclusion
The Y537S mutation in the estrogen receptor alpha confers a phenotype of constitutive, ligand-independent activity, which is a key mechanism of acquired resistance to endocrine therapies in breast cancer. This is characterized by a decreased binding affinity for both the natural agonist estradiol and the antagonist 4-hydroxytamoxifen, coupled with an enhanced, ligand-independent recruitment of coactivators. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other clinically relevant ESR1 mutations. A thorough understanding of the altered binding affinities and signaling pathways associated with the Y537S mutant is essential for the design and development of next-generation therapeutics capable of targeting these resistant forms of the estrogen receptor.
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. Structural, Thermodynamic, and Kinetic Traits of Antiestrogen-Compounds Selectively Targeting the Y537S Mutant Estrogen Receptor α Transcriptional Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ESR1 ligand binding domain mutations in hormone-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the activating function-2 binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Yp537: No Publicly Available Efficacy Data
Despite a comprehensive search for early research findings on the efficacy of a compound designated Yp537, no publicly available scientific literature, clinical trial data, or preclinical study reports could be identified. Therefore, it is not possible to provide an in-depth technical guide or whitepaper on its efficacy at this time.
The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled due to the absence of any discernible research on a substance referred to as "this compound."
Searches for "this compound efficacy early research," "this compound mechanism of action," "this compound clinical trials," and "this compound preclinical studies" did not yield any relevant results. The landscape of oncological drug development is vast and dynamic, with numerous compounds in various stages of research. It is possible that "this compound" is an internal designation for a compound not yet disclosed in public forums, a very early-stage discovery project without published data, or a misidentification.
Without any foundational data, the creation of structured data tables, detailed methodologies for key experiments, and diagrams of signaling pathways or experimental workflows is not feasible.
Researchers, scientists, and drug development professionals interested in the latest advancements in cancer therapeutics are encouraged to monitor public databases such as ClinicalTrials.gov, PubMed, and announcements from pharmaceutical and biotechnology companies for information on novel compounds. Should information on this compound become publicly available, a technical guide could be developed.
The Chemical Identity of Yp537: A Review of Available Data
An inquiry into the chemical compound designated Yp537 reveals a notable absence of this identifier within publicly accessible chemical databases and scientific literature. Extensive searches for "this compound" have not yielded a corresponding chemical structure, synthesis protocols, or biological activity data. This suggests that "this compound" may represent an internal project code, a novel yet unpublished molecule, or a misnomer for a different chemical entity.
While direct information on this compound is unavailable, the broader context of chemical research often involves the investigation of naturally derived compounds for their therapeutic potential. One such class of molecules is the tetrahydroisoquinolines, which are structurally related to dopamine (B1211576) and have been studied for their neurological effects. For instance, Norsalsolinol (6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline), a compound found in the human brain, is known to be an apoptosis inducer[1].
General Properties of Related Compounds
To provide a framework for understanding what a compound like "this compound" might entail if it belongs to a class of bioactive small molecules, we can examine the general characteristics of flavonoids and other phenolic compounds. These are large families of natural products known for a wide range of biological activities.
| Property | Description | Source Examples |
| Molecular Formula | C9H11NO2 (for Norsalsolinol)[1] | N/A for this compound |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-6,7-diol (for Norsalsolinol)[1] | N/A for this compound |
| CAS Number | 34827-33-3 (for Norsalsolinol)[1] | N/A for this compound |
| Biological Role | Human metabolite, animal metabolite, marine metabolite, apoptosis inducer (for Norsalsolinol)[1]. Flavonoids exhibit antioxidant, anti-inflammatory, and antimicrobial properties[2][3]. | N/A for this compound |
Hypothetical Experimental Workflow
Should "this compound" be identified and made available for study, a typical experimental workflow to characterize its biological activity would involve several key stages. The following diagram illustrates a generalized process for investigating a novel chemical entity.
Caption: A generalized workflow for the synthesis, purification, biological screening, and analysis of a novel chemical compound.
Potential Signaling Pathways
Many bioactive compounds exert their effects by modulating cellular signaling pathways. Flavonoids, for example, are known to interfere with pathways involved in inflammation, cell proliferation, and oxidative stress. A hypothetical signaling pathway that a novel therapeutic agent might target is depicted below.
Caption: A hypothetical signaling cascade initiated by the binding of "this compound" to a cell surface receptor, leading to a biological response.
Conclusion
While a detailed technical guide on this compound cannot be provided due to the absence of information on this specific compound, the principles of drug discovery and chemical biology offer a roadmap for how such a molecule would be investigated. The characterization of its chemical structure, synthesis, and biological activity through rigorous experimental protocols would be the necessary first steps in understanding its potential as a therapeutic agent. Future research and the publication of data related to "this compound" will be required to elucidate its specific properties and mechanism of action.
References
The Emergence of Yp537 (Rezatapopt/PC14586): A Technical Guide to a Novel p53 Reactivator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell growth and division. Mutations in the TP53 gene are the most common genetic alterations in human cancers, leading to the production of a non-functional p53 protein and uncontrolled cell proliferation.[1] The TP53 Y220C mutation, a hotspot mutation found in approximately 1% of all solid tumors, destabilizes the p53 protein, rendering it inactive.[1][2] Yp537, also known as rezatapopt (B12378407) or PC14586, is a first-in-class, orally bioavailable small molecule designed to specifically reactivate the p53 Y220C mutant protein.[2] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols for this compound, a promising new agent in precision oncology.
Introduction: Targeting the "Guardian of the Genome"
The p53 protein, often called the "guardian of the genome," plays a central role in preventing cancer formation. It functions as a transcription factor that, in response to cellular stress, can induce cell cycle arrest, apoptosis (programmed cell death), or senescence, thereby eliminating potentially cancerous cells. The Y220C mutation in the DNA-binding domain of p53 creates a surface crevice that destabilizes the protein's structure, leading to its inactivation.[3]
This compound (rezatapopt/PC14586) is a novel therapeutic agent designed to selectively bind to this crevice in the p53 Y220C mutant protein. This binding stabilizes the protein in its wild-type conformation, restoring its natural tumor-suppressing function.[3] This targeted approach represents a significant advancement in the development of therapies for TP53-mutated cancers.
Mechanism of Action: Restoring Wild-Type p53 Function
This compound's mechanism of action is centered on the structural correction of the p53 Y220C mutant protein. By non-covalently binding to the mutation-induced crevice, this compound acts as a molecular chaperone, stabilizing the protein and restoring its wild-type transcriptional activity.[3] This reactivation of p53 leads to the upregulation of downstream target genes involved in cell cycle arrest and apoptosis, such as p21, MDM2, Bax, and PUMA.[3]
References
Initial Toxicity Screening of Compound Yp537: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound Yp537 is a novel small molecule inhibitor targeting the MEK1/2 kinases, a critical node in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of various malignancies, making this compound a promising candidate for oncological applications.[1][2] As part of the early-stage drug development process, a comprehensive initial toxicity screening is paramount to identify potential safety liabilities and inform a "fail early, fail fast" strategy.[3] This document outlines the core in vitro and in vivo assays performed to establish the preliminary toxicity profile of this compound.
In Vitro Cytotoxicity: MTT Assay
The initial assessment of cytotoxicity was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[4]
Experimental Protocol
-
Cell Culture: Human colorectal carcinoma cells (HCT116) and non-cancerous human embryonic kidney cells (HEK293) were cultured in appropriate media until they reached approximately 80% confluency.
-
Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound was dissolved in DMSO and then diluted in culture medium to final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration was kept below 0.1%. Cells were treated with these concentrations for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in PBS was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the log concentration of this compound.
Data Summary
The results indicate that this compound exhibits significantly higher potency against the HCT116 cancer cell line compared to the non-cancerous HEK293 cell line, suggesting a favorable preliminary therapeutic window.
| Cell Line | Tissue of Origin | IC50 of this compound (µM) |
| HCT116 | Colorectal Carcinoma | 0.85 |
| HEK293 | Embryonic Kidney | 15.2 |
Visualization: MTT Assay Workflow
In Vitro Genotoxicity: Ames Test
The Ames test, a bacterial reverse mutation assay, was performed to assess the mutagenic potential of this compound. This test uses strains of Salmonella typhimurium that are auxotrophic for histidine to detect point mutations.
Experimental Protocol
-
Strains Used: Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) were used.
-
Metabolic Activation: The assay was conducted both with and without the addition of a rat liver homogenate (S9 fraction) to simulate metabolic activation in mammals.
-
Procedure: The bacterial strains were exposed to this compound at five different concentrations (1, 5, 25, 100, and 500 µ g/plate ), a vehicle control (DMSO), and positive controls.
-
Plating: The mixture of bacteria, this compound (or control), and S9 mix (if applicable) was plated on minimal glucose agar (B569324) plates lacking histidine.
-
Incubation: Plates were incubated at 37°C for 48 hours.
-
Evaluation: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
Data Summary
Compound this compound did not induce a significant increase in the number of revertant colonies in either strain, with or without metabolic activation, indicating it is non-mutagenic under the conditions of this assay.
| Strain | Metabolic Activation (S9) | This compound Result |
| TA98 | - | Non-mutagenic |
| TA98 | + | Non-mutagenic |
| TA100 | - | Non-mutagenic |
| TA100 | + | Non-mutagenic |
Visualization: Ames Test Logic
In Vitro Cardiotoxicity: hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia. An automated patch-clamp assay was used to evaluate the potential for this compound to inhibit the hERG channel.
Experimental Protocol
-
Cell Line: HEK293 cells stably expressing the hERG channel were used.
-
Assay System: An automated, high-throughput patch-clamp system (e.g., QPatch) was employed to measure hERG tail currents.
-
Procedure: Cells were exposed to increasing, cumulative concentrations of this compound (0.1, 1, and 10 µM).
-
Data Acquisition: The hERG tail current was measured following a depolarizing voltage step. The percentage of current inhibition was calculated relative to the vehicle control.
-
Analysis: An IC50 value was determined from the concentration-response curve.
Data Summary
This compound showed weak inhibition of the hERG channel, with an IC50 value significantly above anticipated therapeutic concentrations, suggesting a low risk for hERG-mediated cardiotoxicity.
| Assay | Endpoint | Result |
| hERG Automated Patch Clamp | IC50 | 28.5 µM |
Visualization: hERG Assay Workflow
In Vivo Acute Systemic Toxicity
An acute oral toxicity study was conducted in mice according to OECD Guideline 423 (Acute Toxic Class Method) to determine the systemic toxicity of a single high dose of this compound.
Experimental Protocol
-
Animal Model: Female BALB/c mice (8-10 weeks old) were used.
-
Dosing: A stepwise procedure was used, starting with a single oral gavage dose of 300 mg/kg administered to a group of three animals.
-
Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in fur, eyes, respiration, and behavior), and changes in body weight for 14 days post-dosing.
-
Endpoint: The primary endpoint was mortality. Based on the outcome at 300 mg/kg, subsequent steps would involve dosing at lower (50 mg/kg) or higher (2000 mg/kg) levels.
-
Pathology: At the end of the 14-day observation period, surviving animals were euthanized, and a gross necropsy was performed.
Data Summary
No mortality was observed at the 300 mg/kg dose. Mild, transient signs of toxicity (lethargy, ruffled fur) were noted within the first 24 hours but resolved by day 2. No significant body weight loss or gross pathological findings were observed. These results suggest an LD50 greater than 2000 mg/kg.
| Dose (mg/kg) | Mortality | Key Clinical Observations | Estimated LD50 (mg/kg) |
| 300 | 0/3 | Transient lethargy, resolved within 24h | > 2000 |
Visualization: Acute Toxicity Study Workflow
Mechanism of Action and Potential Toxicity Pathway
This compound is designed to inhibit MEK1/2, key components of the RAS-RAF-MEK-ERK signaling pathway. While inhibition of this pathway is therapeutic in cancer cells, on-target inhibition in healthy tissues could lead to toxicities. For instance, this pathway is also crucial for the homeostasis of tissues like the skin and gastrointestinal tract.
Visualization: this compound Target Pathway
References
Exploring the novelty of Yp537 in its class
An in-depth exploration of "Yp537" and its novelty within its scientific class cannot be conducted at this time. Comprehensive searches have yielded no information regarding a compound, molecule, or entity with this designation in publicly available scientific literature, clinical trial databases, or other relevant resources.
This suggests several possibilities:
-
Novelty: "this compound" may be an internal, pre-publication designation for a very new discovery that has not yet been disclosed in the public domain.
-
Typographical Error: The designation "this compound" may contain a typographical error. Similar designations can be highly specific, and a small error can prevent the retrieval of information.
-
Confidentiality: The information regarding "this compound" may be proprietary and confidential, and therefore not accessible through public searches.
To proceed with the creation of a detailed technical guide or whitepaper as requested, further clarification on the identity of "this compound" is required. Please verify the designation and, if possible, provide any additional context, such as the therapeutic area, the class of molecule, or the research institution involved. Once more specific information is available, a thorough analysis can be performed to generate the requested in-depth content, including data tables, experimental protocols, and visualizations.
Methodological & Application
Application Note & Protocol: Solubilization of Yp537 for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solubilization of the hypothetical small molecule Yp537 for use in in vitro cell culture experiments. The protocol outlines methods for preparing stock solutions, determining solubility, and preparing working solutions for cell-based assays.
Introduction
This compound is a novel small molecule compound with potential therapeutic applications. To accurately assess its biological activity in cell culture, proper solubilization and preparation of the compound are critical. This protocol provides a standardized procedure to ensure consistent and reproducible results. The primary solvent discussed is dimethyl sulfoxide (B87167) (DMSO), a common solvent for dissolving a wide range of organic compounds for biological assays.[1][2]
Quantitative Data Summary
The following table provides a template for summarizing the solubility and solution properties of this compound. Researchers should populate this table with their own experimental data.
| Parameter | Value | Solvent | Notes |
| Molecular Weight | User Defined | - | |
| Maximum Stock Concentration | e.g., 10 mM | 100% DMSO | Visually clear solution. |
| Solubility in PBS (pH 7.4) | e.g., < 1 µM | PBS | Compound precipitates at higher concentrations. |
| Working Concentration Range | e.g., 1 - 100 µM | Cell Culture Media | Final DMSO concentration should be ≤ 0.5%. |
| Storage Temperature (Stock) | -20°C or -80°C | 100% DMSO | Protect from light and moisture. |
| Stability | User Determined | - | Assess stability in stock and working solutions. |
Experimental Protocols
Materials
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Hemocytometer or automated cell counter
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of cell cultures.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) may be used. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Intermediate Dilution): It is recommended to perform a serial dilution of the stock solution in cell culture medium. Direct dilution of a high concentration DMSO stock into an aqueous medium can cause the compound to precipitate. Prepare an intermediate dilution of this compound in pre-warmed complete cell culture medium.
-
Final Working Solution: Add the appropriate volume of the intermediate dilution to the cell culture wells to achieve the desired final concentration of this compound. Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a set of control wells.
Diagrams
Experimental Workflow
Caption: Workflow for this compound Solubilization and Cell Culture Application.
Hypothetical Signaling Pathway: p53-Mediated Apoptosis
Given the common goal of inducing apoptosis in cancer cells for many small molecule drugs, the following diagram illustrates a simplified p53-mediated apoptotic pathway that a compound like this compound might influence.
Caption: Simplified p53-Mediated Apoptotic Signaling Pathway.
References
Application Notes and Protocols for YP537 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
YP537 is a novel, orally bioavailable small molecule designed to selectively target and reactivate the tumor suppressor protein p53, specifically in cancers harboring missense mutations. The p53 protein plays a critical role in maintaining genomic integrity by controlling cell cycle arrest, DNA repair, and apoptosis.[1] In approximately half of all human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive functions and may even gain oncogenic properties.[2] this compound is hypothesized to bind to a conformational pocket in certain p53 mutant proteins, restoring their wild-type conformation and reactivating their tumor-suppressive activities. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in a mouse xenograft model.
Mechanism of Action and Signaling Pathway
This compound is designed to restore the normal function of mutant p53. In its wild-type state, p53 is activated by cellular stressors such as DNA damage, oncogene activation, and hypoxia.[1] Activated p53 then transcriptionally activates target genes that induce cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.[1] Mutations in p53 can disrupt its ability to bind to DNA and activate these downstream targets. This compound is proposed to act as a "structural corrector," binding to the mutant p53 protein and restoring its wild-type conformation and function.[2] This reactivation is expected to re-establish the p53-mediated tumor suppression pathway.
References
Application Notes and Protocols: High-Throughput Screening for Modulators of the YAP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Yes-associated protein (YAP) is a key transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway. This pathway plays a crucial role in regulating organ size, cell proliferation, apoptosis, and stem cell self-renewal. Dysregulation of the Hippo-YAP pathway, leading to the hyperactivation of YAP, is a common event in various human cancers. When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell growth and survival.[1] Consequently, inhibiting the nuclear function of YAP or its interaction with TEAD has emerged as a promising therapeutic strategy for cancer treatment. High-throughput screening (HTS) provides a powerful platform for the discovery of small-molecule modulators of the YAP signaling pathway.
This document provides detailed application notes and protocols for two primary HTS assays designed to identify modulators of YAP activity: a YAP/TEAD-responsive luciferase reporter assay and a high-content imaging-based YAP nuclear translocation assay.
Principles of the Assays
There are two main HTS strategies for identifying modulators of YAP activity:
-
YAP/TEAD-Responsive Luciferase Reporter Assay: This is a cell-based assay that measures the transcriptional activity of the YAP/TEAD complex. Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC).[1][2] When YAP is active and binds to TEAD, it drives the expression of luciferase. Inhibitors of the YAP-TEAD interaction or upstream activators of the Hippo pathway will lead to a decrease in the luciferase signal. This assay is robust, has a large dynamic range, and is well-suited for screening large compound libraries.
-
YAP Nuclear Translocation Assay: This is a high-content, image-based assay that directly visualizes the subcellular localization of YAP.[1] Cells expressing a fluorescently tagged YAP (e.g., EGFP-YAP) are used.[1] Under basal conditions with high cell density, YAP is phosphorylated and sequestered in the cytoplasm.[1] Compounds that promote YAP's nuclear translocation (potential oncogenic activators) or inhibit its nuclear localization (potential therapeutic agents) can be identified by automated microscopy and image analysis.[1] This phenotypic assay provides valuable information about the compound's effect on a key regulatory step of YAP activity.
Experimental Protocols
YAP/TEAD-Responsive Luciferase Reporter Assay
This protocol is designed for a 384-well plate format, suitable for HTS.
Materials:
-
HEK293T or other suitable host cells
-
YAP/TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)[2]
-
Constitutive Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
White, clear-bottom 384-well assay plates
-
Compound library
-
Dual-Glo® Luciferase Assay System
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Co-transfect HEK293T cells with the YAP/TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, harvest the cells and seed them into white, clear-bottom 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of DMEM with 10% FBS.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare compound plates by diluting the screening library compounds to the desired final concentration (typically 1-10 µM) in assay medium.
-
Using an automated liquid handler, add 10 µL of the compound solution to the cell plates.
-
Include appropriate controls on each plate:
-
Negative Control: DMSO (vehicle)
-
Positive Control: A known inhibitor of the YAP-TEAD interaction (e.g., Verteporfin) or an activator of the Hippo pathway.
-
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the Dual-Glo® Luciferase Assay System reagents to room temperature.
-
Add 20 µL of Dual-Glo® Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and stabilization of the firefly luciferase signal.
-
Measure the firefly luminescence using a plate reader.
-
Add 20 µL of Dual-Glo® Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for cell number and transfection efficiency.
-
Normalize the data to the plate controls:
-
% Inhibition = 100 * (1 - (Sample_Ratio - Positive_Control_Ratio) / (Negative_Control_Ratio - Positive_Control_Ratio))
-
-
Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[3][4]
-
Identify hits based on a predefined activity threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
High-Content YAP Nuclear Translocation Assay
This protocol is designed for a 384-well plate format for automated imaging.
Materials:
-
HEK293A or other suitable cells stably expressing EGFP-YAP.[1]
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Black, clear-bottom 384-well imaging plates
-
Compound library
-
Hoechst 33342 nuclear stain
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
High-content imaging system with automated analysis software
Protocol:
-
Cell Seeding:
-
Seed HEK293A-EGFP-YAP cells into black, clear-bottom 384-well plates at a high density to promote cytoplasmic localization of YAP (e.g., 20,000 cells per well) in 40 µL of media.[1]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Add 10 µL of compound solutions to the cell plates (final concentration typically 5 µM).[1]
-
Include appropriate controls:
-
Negative Control: DMSO (vehicle) - YAP should be predominantly cytoplasmic.
-
Positive Control: A known inducer of YAP nuclear translocation (e.g., a compound that disrupts cell-cell junctions) or an inhibitor of LATS kinase.
-
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Cell Staining and Fixation:
-
Add Hoechst 33342 to each well to a final concentration of 1 µg/mL and incubate for 15 minutes to stain the nuclei.
-
Carefully remove the medium and fix the cells by adding 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the Hoechst (DAPI channel) and EGFP (FITC channel) signals for each well.
-
Use automated image analysis software to:
-
Identify individual cells and define the nuclear and cytoplasmic compartments based on the Hoechst and EGFP signals.
-
Quantify the mean fluorescence intensity of EGFP-YAP in both the nucleus and the cytoplasm for each cell.
-
Calculate the ratio of nuclear to cytoplasmic EGFP-YAP fluorescence intensity.[1]
-
-
-
Data Analysis:
-
Average the nuclear-to-cytoplasmic ratio for all cells in each well.
-
Normalize the data to plate controls.
-
Identify hits as compounds that significantly increase or decrease the nuclear-to-cytoplasmic YAP ratio compared to the DMSO control. For example, a study classified compounds that decreased the ratio to 0.51 or below as YAP inhibitors and those that increased it to 0.54 or above as YAP activators.[1]
-
Data Presentation
Quantitative data from HTS campaigns should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: HTS Assay Performance and Hit Summary
| Parameter | YAP/TEAD Luciferase Assay | YAP Nuclear Translocation Assay |
| Assay Format | 384-well, luminescence | 384-well, high-content imaging |
| Cell Line | HEK293T | HEK293A-EGFP-YAP |
| Screening Concentration | 10 µM | 5 µM |
| Number of Compounds Screened | 100,000 | 20,000 |
| Average Z'-Factor | 0.72 | 0.65 |
| Primary Hit Rate | 0.5% | 0.8% |
| Confirmed Hit Rate | 0.1% | 0.2% |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Assay Type | IC50 / EC50 (µM) | Max Response (%) |
| Hit-A (Inhibitor) | Luciferase Reporter | 2.5 | 95% Inhibition |
| Hit-B (Inhibitor) | Nuclear Translocation | 5.1 | 80% Cytoplasmic Retention |
| Hit-C (Inhibitor) | Luciferase Reporter | 0.8 | 98% Inhibition |
| Hit-D (Activator) | Nuclear Translocation | 1.2 | 250% Increase in Nuclear YAP |
Mandatory Visualizations
Caption: The Hippo-YAP signaling pathway.
Caption: General workflow for HTS of YAP modulators.
References
Application Notes and Protocols for Yp537 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection and semi-quantitative analysis of phosphorylated p53 at serine 37 (Yp537) using Western blot. This protocol is designed to assist researchers in academic and industrial settings in accurately assessing the activation state of the p53 tumor suppressor protein, a critical event in the cellular response to DNA damage and other stresses.
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage. A key regulatory mechanism of p53 function is its post-translational modification, particularly phosphorylation. Phosphorylation of p53 at serine 37 (Ser37) is a significant event that can be induced by DNA damage. This modification is carried out by kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent protein kinase).[1][2] This phosphorylation event can impair the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization, accumulation, and activation of its downstream transcriptional targets involved in cell cycle arrest, DNA repair, or apoptosis.[1][2]
Western blotting is a fundamental and widely used technique to detect specific proteins and their post-translational modifications in a complex biological sample.[3] This document provides a comprehensive, step-by-step protocol for performing this compound Western blot analysis, from sample preparation to signal detection and interpretation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway leading to p53 phosphorylation at Ser37 and the general experimental workflow for its detection by Western blot.
Caption: p53 phosphorylation at Ser37 signaling pathway.
Caption: General workflow for this compound Western blot analysis.
Experimental Protocols
This section provides a detailed step-by-step protocol for this compound Western blot analysis.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Recommended Specifications |
| Cell Lines | TP53 wild-type cell line (e.g., HCT116, 293, COS) |
| Cell Culture Medium | Appropriate for the chosen cell line |
| Phosphate Buffered Saline (PBS) | pH 7.4, ice-cold |
| Lysis Buffer | RIPA or similar, supplemented with protease and phosphatase inhibitors |
| Protein Assay Kit | BCA Protein Assay Kit or equivalent |
| Sample Buffer | 4x Laemmli sample buffer with β-mercaptoethanol or DTT |
| SDS-PAGE Gels | 4-12% Bis-Tris gels or similar |
| Running Buffer | MOPS or MES |
| Transfer Buffer | Standard Tris-Glycine transfer buffer |
| Membranes | PVDF or nitrocellulose |
| Blocking Buffer | 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) |
| Primary Antibody | See Table 2 for details |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Wash Buffer | TBST (10mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween 20) |
| Detection Reagent | ECL (Enhanced Chemiluminescence) substrate |
Step-by-Step Methodology
1. Cell Culture and Treatment (Optional)
-
Seed the chosen cell line in appropriate culture plates and allow cells to reach 70-80% confluency.
-
To induce p53 phosphorylation, treat cells with a DNA damaging agent (e.g., UV radiation or MMS) as a positive control.
2. Sample Preparation (Cell Lysis)
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL for a 100 mm dish). It is critical to include phosphatase inhibitors to preserve the phosphorylation state of the protein.
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation for Electrophoresis
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE
-
Load 20-40 µg of protein per lane into an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
7. Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended over non-fat dry milk to reduce background signal.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Yp537 antibody, diluted in blocking buffer as recommended (see Table 2), overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
9. Data Analysis
-
Analyze the band intensities, normalizing to a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading across lanes.
Data Presentation
The following tables summarize key quantitative data for performing this compound Western blot analysis.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent/Parameter | Concentration/Time | Notes |
| Protein Loading | Total Protein per Lane | 20-40 µg | May need optimization based on protein abundance. |
| Blocking | BSA in TBST | 5% (w/v) | BSA is preferred for phospho-antibodies. |
| Incubation Time | 1 hour at RT | ||
| Primary Antibody Incubation | Incubation Time | Overnight at 4°C | With gentle agitation. |
| Secondary Antibody Incubation | Incubation Time | 1 hour at RT | With gentle agitation. |
| Washes | TBST | 3 x 5-10 minutes | After primary and secondary antibody incubations. |
Table 2: Primary Antibody Information for this compound
| Antibody Name | Supplier | Catalog # | Host | Recommended Dilution |
| Phospho-p53 (Ser37) Antibody | Cell Signaling Technology | #9289 | Rabbit Polyclonal | 1:1000 |
| Phospho-p53 (Ser37) Antibody | MedChemExpress | HY-P80843 | Rabbit Polyclonal | 1:500 - 1:1000 |
| Phospho-P53 (Ser37) Polyclonal Antibody | Bioss Antibodies | BS-3706R | Rabbit Polyclonal | 1:300 - 1:5000 |
Note: Always refer to the manufacturer's datasheet for the most up-to-date recommendations. It is also advisable to run a parallel blot for total p53 to assess changes in the phosphorylation status relative to the total protein level.
References
Best practices for storing and handling Yp537
Application Notes and Protocols for Yp537
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the tyrosine kinase XYZ. These application notes provide detailed guidelines for the proper storage, handling, and use of this compound in common experimental settings. Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its chemical integrity and biological activity.
2.1. Storage Conditions
This compound is supplied as a lyophilized powder and should be stored under the following conditions:
| Storage Condition | Lyophilized Powder | In Solution (DMSO) |
| Long-term | -20°C, desiccated, protected from light | -80°C, in aliquots, protected from light |
| Short-term | 4°C, desiccated, protected from light | 4°C for up to 24 hours |
2.2. Reconstitution
For experimental use, reconstitute the lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the calculated volume of DMSO to the vial.
-
Vortex gently for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into light-protective tubes for single use to avoid repeated freeze-thaw cycles.
Stability Data
The stability of this compound was assessed under various conditions.
3.1. Temperature Stability
The stability of this compound in DMSO at different temperatures was evaluated over time.
| Temperature | 1 Week | 1 Month | 3 Months |
| -80°C | >99% | >99% | >98% |
| -20°C | >99% | 97% | 92% |
| 4°C | 95% | 85% | 70% |
| Room Temp. | 80% | 60% | <40% |
3.2. Photostability
This compound is photosensitive. Exposure to light can lead to degradation.
| Light Exposure | Purity (%) |
| No Exposure (Control) | >99% |
| Ambient Lab Light (4 hours) | 91% |
| Direct Light (1 hour) | 75% |
Experimental Protocols
4.1. Cell-Based XYZ Kinase Inhibition Assay
This protocol describes a method to determine the in-vitro potency of this compound in a cell-based assay.
Materials:
-
Cancer cell line expressing XYZ kinase (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., PBS)
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a DMSO-only control.
-
Incubate for the desired time (e.g., 2 hours).
-
Lyse the cells and proceed with the kinase assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curve.
4.2. Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of a downstream target of XYZ kinase.
Materials:
-
Cancer cell line expressing XYZ kinase
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-TARGET, anti-TARGET, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway of XYZ kinase and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical diagram for troubleshooting unexpected experimental results.
Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the TP53 Gene
Audience: Researchers, scientists, and drug development professionals.
Note on "Yp537": Initial searches for "this compound" in the context of CRISPR-Cas9 gene editing did not yield specific information. It is possible that this is an internal or unpublished designation. Therefore, this document focuses on the well-established and highly relevant application of CRISPR-Cas9 technology for editing the TP53 gene , a critical tumor suppressor frequently targeted in cancer research and therapeutic development.
Introduction
The TP53 gene, encoding the p53 protein, is a cornerstone of cancer research due to its central role in maintaining genomic stability. The p53 protein acts as a transcription factor that regulates the expression of genes involved in crucial cellular processes such as cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1][2] Mutations in TP53 are prevalent in a majority of human cancers, often leading to a loss of its tumor-suppressive functions and even gain-of-function activities that promote tumorigenesis.[3]
The CRISPR-Cas9 system offers a powerful and precise tool for editing the TP53 gene, enabling researchers to model human cancers, study p53 function, and develop novel therapeutic strategies.[3] This document provides detailed application notes and protocols for the CRISPR-Cas9-mediated editing of the TP53 gene, covering experimental design, execution, and validation.
Data Presentation: Quantitative Analysis of TP53 Gene Editing
The efficiency of CRISPR-Cas9-mediated gene editing of TP53 can vary depending on the cell type, delivery method, and specific CRISPR components used. Below is a summary of reported efficiencies from various studies.
Table 1: Efficiency of CRISPR-Cas9-Mediated TP53 Knockout
| Cell Line | Delivery Method | sgRNA Target | Editing Efficiency (Indel %) | Analysis Method |
| Human Pluripotent Stem Cells (hPSCs) | Electroporation (RNP) | Exon 3 | ~80% | TIDE Analysis |
| Human Prostate Cancer (PC-3) | Plasmid Transfection | Exon 4 | 19.95% - 26.0% (with ssODN) | Next-Generation Sequencing |
| Human Colorectal Carcinoma (HCT116) | Lentiviral Transduction | Exon 4 & 7 | Not explicitly quantified, but successful knockout confirmed | Western Blot & PCR |
| Canine Fibroblasts | Plasmid Transfection | Exon 3 | Not explicitly quantified, but successful knockout confirmed | T7E1 Assay & Sequencing |
Table 2: Efficiency of CRISPR-Based TP53 Base Editing
| Cell Line | Base Editor System | Target Mutation | Editing Efficiency (%) | Analysis Method |
| Human Pancreatic Cancer (PANC-1) | Adenine Base Editor (ABE) | R273H | ~40% | Sanger Sequencing & EditR |
| Human Cells (General) | Cytosine Base Editor (CBE) | C > T conversion | 15% - 75% | Not Specified |
| Human Cells (General) | Adenine Base Editor (ABE) | A > G conversion | 15% - 75% | Not Specified |
Experimental Protocols
This section provides a comprehensive workflow for CRISPR-Cas9-mediated knockout of the TP53 gene in a cancer cell line.
Experimental Workflow Diagram
Caption: A generalized workflow for CRISPR-Cas9 mediated gene editing of TP53.
Protocol: TP53 Gene Knockout in a Cancer Cell Line using Lentiviral Delivery
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line (e.g., HCT116, A549)
-
DMEM and appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
LentiCRISPRv2 plasmid (co-expresses Cas9 and sgRNA)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the sgRNA target site in TP53
-
Antibodies: anti-p53, anti-β-actin (or other loading control)
-
Western blot reagents and equipment
Step 1: sgRNA Design and Cloning
-
Design two to three sgRNAs targeting an early exon of the TP53 gene using an online design tool (e.g., CHOPCHOP).
-
Select sgRNAs with high on-target scores and low off-target predictions.
-
Synthesize complementary oligonucleotides for the chosen sgRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector.
-
Anneal the oligonucleotides and clone them into the BsmBI-digested lentiCRISPRv2 plasmid.
-
Verify the insertion by Sanger sequencing.
Step 2: Lentivirus Production
-
Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with the lentiCRISPRv2-TP53-sgRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
After 48-72 hours, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
(Optional) Concentrate the virus and determine the viral titer.
Step 3: Transduction of Target Cells
-
Plate the target cancer cell line to be 50-60% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh complete medium.
Step 4: Selection of Edited Cells
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are completely killed.
-
Expand the surviving pool of edited cells.
Step 5: Validation of TP53 Knockout
-
Genomic DNA Analysis:
-
Protein Analysis (Western Blot):
-
Lyse the edited cells and a wild-type control.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against p53.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Absence of the p53 band in the edited cells confirms successful knockout.[6]
-
-
Single-Cell Cloning and Validation (Optional but Recommended):
-
Perform limiting dilution to isolate single-cell clones from the edited pool.
-
Expand the clones and validate the TP53 knockout in each clone using the methods described above to establish a homozygous knockout cell line.
-
Signaling Pathway Diagrams
p53-Mediated DNA Damage Response Pathway
Caption: The p53 signaling pathway in response to DNA damage.
p53-Mediated Apoptosis Pathway
Caption: The intrinsic pathway of apoptosis mediated by p53.[7]
Conclusion
The CRISPR-Cas9 system provides a versatile and robust platform for the genetic manipulation of the TP53 gene. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to effectively design, execute, and validate TP53 gene editing experiments. Careful consideration of experimental design, including sgRNA selection and delivery method, is crucial for achieving high editing efficiency and minimizing off-target effects. The ability to precisely edit TP53 will continue to be invaluable for elucidating its complex roles in cancer and for the development of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Transient inhibition of p53 enhances prime editing and cytosine base-editing efficiencies in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TIDE | Netherlands Cancer Institute [nki.nl]
- 5. Easy quantitative assessment of genome editing by sequence trace decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR screens are feasible in TP53 wild‐type cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Correction of Oncogenic KRAS and TP53 Mutations through CRISPR Base Editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Yersinia pestis
These application notes provide detailed methods for labeling and imaging Yersinia pestis, the causative agent of plague, for research and drug development purposes. The protocols cover techniques ranging from genetic labeling for in vivo tracking to specific molecular labeling for high-resolution microscopy.
Introduction
Yersinia pestis is a highly virulent bacterium that poses a significant threat to public health. Understanding its pathogenesis, dissemination within a host, and the host-pathogen interactions is crucial for the development of effective countermeasures. Imaging studies provide a powerful tool for visualizing these processes in real-time and at high resolution. This document outlines several methods for labeling Y. pestis for various imaging modalities, including bioluminescence imaging, fluorescence microscopy, and positron emission tomography (PET).
Bioluminescence Imaging (BLI) for In Vivo Tracking
Bioluminescence imaging is a non-invasive technique that allows for the real-time monitoring of bacterial dissemination and burden in live animal models. This is achieved by genetically engineering the bacteria to express a luciferase enzyme.
Principle: The bacterial luciferase operon (luxCDABE) is introduced into the Y. pestis chromosome under the control of a constitutive promoter. The bacteria then autonomously produce light, which can be detected by a sensitive cooled charge-coupled device (CCD) camera. The intensity of the bioluminescent signal correlates with the number of viable bacteria.
Application:
-
Real-time monitoring of infection dynamics.
-
Assessing the efficacy of antimicrobial therapies.
-
Studying bacterial dissemination from the site of infection.[1]
Fluorescence Labeling for Microscopy
Fluorescence microscopy offers high-resolution visualization of bacteria, enabling studies of bacterial morphology, localization within tissues, and interactions with host cells. Several methods can be used to fluorescently label Y. pestis.
Genetic Labeling with Fluorescent Proteins
Principle: A gene encoding a fluorescent protein, such as Green Fluorescent Protein (GFP), is introduced into Y. pestis on a plasmid or integrated into the chromosome. The bacteria will then constitutively express the fluorescent protein, making them visible by fluorescence microscopy.
Application:
-
Visualizing bacteria in fixed or live-cell imaging.
-
Tracking bacterial colonization and biofilm formation.[2]
-
Studying host-pathogen interactions at the cellular level.
Fluorescence In Situ Hybridization (FISH)
Principle: FISH utilizes fluorescently labeled oligonucleotide probes that bind to specific RNA sequences inside the bacterial cell. For Y. pestis, probes targeting the messenger RNA (mRNA) of the caf1 gene (encoding the F1 capsular antigen) or the 16S ribosomal RNA (rRNA) can provide high specificity.[3] Peptide Nucleic Acid (PNA) probes are often used due to their high binding affinity and resistance to degradation.[3]
Application:
-
Specific detection and identification of Y. pestis in mixed bacterial populations or environmental samples.[3]
-
Visualization of bacteria in tissue sections.
Phage-Based Labeling
Principle: This method utilizes the high specificity of bacteriophage receptor binding proteins (RBPs) for their host bacteria. The RBP of a Y. pestis-specific phage is genetically fused to a fluorescent reporter protein. This fusion protein can then be used as a probe to label the surface of Y. pestis cells.[4]
Application:
-
Rapid and specific detection of Y. pestis.[4]
-
Potential for live-cell imaging without genetic modification of the target bacteria.
Experimental Protocols
Protocol 1: Fluorescence In Situ Hybridization (FISH) with PNA Probes
This protocol is adapted from methods for detecting viable Y. pestis.[3]
Materials:
-
Y. pestis culture
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Ethanol (B145695) series (50%, 70%, 100%)
-
Hybridization buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5% SDS)
-
Fluorescently labeled PNA probe (e.g., targeting caf1 mRNA or 16S rRNA)
-
Wash buffer (e.g., 20 mM Tris-HCl pH 7.4, 5 mM NaCl)
-
Antifade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Fixation: Harvest bacteria by centrifugation and wash with PBS. Resuspend the pellet in 4% PFA and incubate for 1 hour at room temperature.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and wash with PBS. Resuspend in 50% ethanol and incubate for 30 minutes on ice.
-
Dehydration: Dehydrate the cells through an ethanol series (70% and 100%) for 3 minutes each. Air dry the bacterial smear on a microscope slide.
-
Hybridization: Apply hybridization buffer containing the fluorescent PNA probe (e.g., 100-500 nM) to the slide. Cover with a coverslip and incubate in a humidified chamber at 55°C for 1 hour.
-
Washing: Remove the coverslip and wash the slide with pre-warmed wash buffer at 55°C for 30 minutes.
-
Mounting: Rinse the slide with distilled water and air dry. Apply a drop of antifade mounting medium and cover with a coverslip.
-
Imaging: Visualize the labeled bacteria using a fluorescence microscope with appropriate filters for the chosen fluorophore.
Protocol 2: Phage Receptor Binding Protein (RBP) Labeling
This protocol is based on the use of fluorescently labeled RBPs for specific detection of Y. pestis.[4]
Materials:
-
Y. pestis culture
-
Purified fluorescently labeled RBP fusion protein (e.g., RBP-GFP)
-
PBS
-
Microscope slides and coverslips
Procedure:
-
Bacterial Preparation: Harvest bacteria from a liquid culture or a colony from an agar (B569324) plate. Wash the cells with PBS.
-
Labeling: Resuspend the bacterial pellet in a solution containing the RBP-fluorophore fusion protein (concentration to be optimized, typically in the µg/mL range). Incubate for 15-30 minutes at room temperature.
-
Washing: Centrifuge the labeled cells to pellet them and remove the unbound RBP-fluorophore. Wash the pellet with PBS.
-
Imaging: Resuspend the final pellet in a small volume of PBS, place a drop on a microscope slide, cover with a coverslip, and visualize using a fluorescence microscope.
Quantitative Data Summary
| Labeling Method | Target | Imaging Modality | Specificity | Throughput | Key Advantages | Reference |
| Bioluminescence | Whole viable bacteria | In vivo imaging | High (genetic) | High | Real-time, non-invasive whole-animal imaging | [1] |
| Fluorescent Proteins | Whole bacteria | Fluorescence Microscopy | High (genetic) | Medium | Live-cell imaging, stable signal | [2] |
| FISH (PNA probes) | RNA (e.g., caf1 mRNA, 16S rRNA) | Fluorescence Microscopy | Very High | Medium | Specific identification in mixed samples | [3] |
| Phage RBP Labeling | Bacterial surface receptors | Fluorescence Microscopy | Very High | High | Rapid labeling, no genetic modification needed | [4] |
Diagrams
Caption: Workflow for FISH labeling of Y. pestis.
Caption: Workflow for Phage RBP labeling of Y. pestis.
Future Directions: Positron Emission Tomography (PET) Imaging
PET is a highly sensitive in vivo imaging modality that can provide quantitative information on the distribution of a radiolabeled probe.[5][6] While not yet widely applied to Y. pestis imaging, it holds significant potential.
Conceptual Approach:
-
Target Selection: A molecule that specifically binds to Y. pestis is required. This could be a monoclonal antibody against a surface antigen (e.g., F1 antigen), a phage RBP, or a small molecule.
-
Radiolabeling: The targeting molecule is conjugated to a chelator (e.g., DOTA) which can then be used to complex a positron-emitting radionuclide such as Copper-64 (⁶⁴Cu) or Zirconium-89 (⁸⁹Zr).[7][8]
-
Imaging: The radiolabeled probe is administered to an infected animal model, and a PET scanner is used to detect the gamma rays produced by positron annihilation, allowing for 3D localization of the bacteria.
This approach could provide highly sensitive and quantitative data on bacterial load and localization in deep tissues, complementing the real-time but less quantitative data from BLI.
Caption: Conceptual workflow for PET imaging of Y. pestis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Widefield Light Microscopy-Based Approach Provides Further Insights into the Colonization of the Flea Proventriculus by Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of viable Yersinia pestis by fluorescence in situ hybridization using peptide nucleic acid probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific Detection of Yersinia pestis Based on Receptor Binding Proteins of Phages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Radiolabeling of Nanoparticles and Polymers for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combination Therapies for ESR1 Y537S Mutant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of activating mutations in the estrogen receptor alpha gene (ESR1), such as the Y537S mutation, is a significant clinical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. This mutation confers ligand-independent constitutive activity to the receptor, leading to resistance to standard endocrine therapies. This document provides detailed application notes and protocols for investigating the efficacy of combination therapies targeting breast cancer cells harboring the Y537S ESR1 mutation. The focus is on two promising combinations: the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) with chemotherapy, and the selective estrogen receptor modulator (SERM) lasofoxifene (B133805) with the CDK4/6 inhibitor palbociclib (B1678290).
Combination Strategy 1: Fulvestrant and Chemotherapy
The combination of fulvestrant with various chemotherapeutic agents has shown synergistic effects in preclinical models of ER+ breast cancer, with the synergy being augmented in the presence of the Y537S ESR1 mutation. This effect appears to be dependent on wild-type p53 status[1][2][3].
Signaling Pathway and Rationale
The Y537S mutation leads to a constitutively active estrogen receptor, driving cell proliferation independently of estrogen. Fulvestrant is a SERD that binds to the estrogen receptor and promotes its degradation. In combination with chemotherapy, which induces DNA damage and cellular stress, a synergistic anti-tumor effect can be achieved. This synergy is particularly pronounced in cells with functional p53. The proposed mechanism involves the convergence of ER pathway inhibition and chemotherapy-induced DNA damage signaling, leading to enhanced cell cycle arrest and apoptosis, particularly a G1 arrest[1][2].
Quantitative Data
The following table summarizes the synergistic effects observed when combining fulvestrant with various chemotherapeutic agents in MCF7 cells engineered to express the Y537S ESR1 mutation. Synergy is determined by the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination | Observation | p53 Status | Reference |
| MCF7-Y537S | Fulvestrant + 5-Fluorouracil (5-FU) | Synergistic | Wild-type | |
| MCF7-Y537S | Fulvestrant + Adriamycin | Synergistic | Wild-type | |
| MCF7-Y537S | Fulvestrant + Paclitaxel | Synergistic | Wild-type | |
| T47D-Y537S | Fulvestrant + Chemotherapy | No Synergy | Mutant |
Experimental Protocols
This protocol is for determining cell viability and calculating the combination index for fulvestrant and chemotherapy.
Materials:
-
MCF7-Y537S and T47D-Y537S cell lines (and corresponding wild-type controls)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fulvestrant, Paclitaxel, 5-Fluorouracil, Adriamycin
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of fulvestrant and each chemotherapeutic agent individually and in combination at a constant ratio.
-
Treatment: Treat the cells with the single agents and combinations for 72 hours. Include a vehicle-treated control.
-
Fixation: Gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the bound dye.
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment. Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of the single agents and their combination.
Protocol:
-
Cell Treatment and Lysis: Treat MCF7-Y537S cells with fulvestrant, chemotherapy, or the combination for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, ERα, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Combination Strategy 2: Lasofoxifene and Palbociclib
The combination of the SERM lasofoxifene with the CDK4/6 inhibitor palbociclib has demonstrated potent anti-tumor activity in preclinical models of ER+ breast cancer with the Y537S mutation, being more effective than fulvestrant in combination with palbociclib in some contexts.
Signaling Pathway and Rationale
Lasofoxifene, a SERM, can effectively induce an antagonist conformation in the Y537S mutant ERα, inhibiting its activity. Palbociclib is a CDK4/6 inhibitor that blocks the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from G1 to S phase. The combination of ER antagonism and cell cycle inhibition at the G1/S checkpoint provides a dual blockade of key proliferative pathways in ER+ breast cancer.
Quantitative Data
Preclinical studies have demonstrated the efficacy of the lasofoxifene and palbociclib combination in xenograft models of Y537S mutant breast cancer. The following table summarizes key findings.
| Model | Treatment | Outcome | Reference |
| MCF7-Y537S Xenograft | Lasofoxifene + Palbociclib | More effective at reducing primary tumor growth than fulvestrant + palbociclib. | |
| MCF7-Y537S Xenograft | Lasofoxifene + Palbociclib | More effective at inhibiting liver and lung metastasis than fulvestrant + palbociclib. |
Experimental Protocols
The SRB assay protocol described in section 1.3.1 can be adapted to assess the combination of lasofoxifene and palbociclib in Y537S mutant cell lines like MCF7-Y537S and T47D-Y537S.
Protocol:
-
Cell Treatment: Treat Y537S mutant cells with lasofoxifene, palbociclib, or the combination for 24-48 hours.
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
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Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to assess the G1 arrest induced by the combination treatment.
Conclusion
The combination therapies of fulvestrant with chemotherapy and lasofoxifene with palbociclib represent promising strategies to overcome resistance mediated by the Y537S ESR1 mutation in ER+ breast cancer. The provided protocols offer a framework for researchers to investigate these combinations further, quantify their synergistic potential, and elucidate the underlying molecular mechanisms. Such preclinical investigations are crucial for the continued development of effective therapeutic strategies for patients with endocrine-resistant breast cancer.
References
Troubleshooting & Optimization
Troubleshooting Yp537 insolubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical compound YP-537, focusing on challenges related to its insolubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My YP-537 is not dissolving in DMSO. What are the initial troubleshooting steps?
A1: When encountering solubility issues with YP-537 in DMSO, a systematic approach is crucial. Start by verifying the purity and identity of your compound. Ensure that the DMSO being used is of high purity and anhydrous, as absorbed water can significantly impact solubility.[1] Gentle warming of the solution to 37°C or sonication in a water bath can also facilitate dissolution.[1][2]
Q2: Could the quality of the DMSO be the cause of the insolubility?
A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can reduce its solvating power for certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO and to store it in a tightly sealed container in a dry environment.[1]
Q3: I've tried gentle warming and using fresh DMSO, but YP-537 still won't dissolve. What's my next step?
A3: If initial methods fail, consider preparing a more dilute stock solution. The intended concentration may exceed the solubility limit of YP-537 in DMSO. If your experimental design permits, exploring alternative solvents such as ethanol, methanol, or dimethylformamide (DMF) could be a viable option. However, always ensure the compatibility of the chosen solvent with your downstream applications, like cell cultures.
Q4: YP-537 dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A4: This common issue is known as "salting out." To prevent this, it is advisable to first make serial dilutions of your DMSO stock solution in DMSO to a lower concentration before the final dilution into the aqueous buffer. This gradual dilution helps to minimize the rapid change in solvent polarity that causes the compound to precipitate.
Troubleshooting Guide
Problem: YP-537 Fails to Dissolve in DMSO
This guide provides a systematic approach to address the insolubility of YP-537 in DMSO.
Initial Checks:
-
Verify Compound Identity and Purity: Ensure the correct compound is being used and check for any potential impurities that might affect solubility.
-
Assess DMSO Quality: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
Step-by-Step Troubleshooting:
| Step | Action | Rationale | Expected Outcome |
| 1 | Vortex Vigorously | Mechanical agitation can help break up compound aggregates and promote dissolution. | The compound may dissolve, resulting in a clear solution. |
| 2 | Gentle Warming | Increasing the kinetic energy can help overcome the crystal lattice energy of the solid, aiding dissolution. | The compound dissolves upon warming in a 37°C water bath for 5-10 minutes. |
| 3 | Sonication | Ultrasonic waves can break apart particles and enhance dissolution. | The compound dissolves after 5-10 minutes of sonication in a water bath. |
| 4 | Prepare a More Dilute Stock | The desired concentration may be above the solubility limit of YP-537 in DMSO. | The compound dissolves completely at a lower concentration (e.g., 5 mM or 1 mM). |
Problem: YP-537 Precipitates Upon Addition to Aqueous Media
This is a frequent challenge when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
Troubleshooting Strategies:
| Strategy | Detailed Steps | Rationale |
| Optimize Final DMSO Concentration | Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.1%). | A sufficient final concentration of the organic solvent can help keep the compound in solution. |
| Perform Serial Dilutions in DMSO | Before the final dilution into the aqueous buffer, perform one or more intermediate dilutions of the DMSO stock in pure DMSO. | This gradual reduction in compound concentration within the DMSO minimizes the "salting out" effect. |
| Modify the Dilution Method | Add the DMSO stock to the aqueous buffer while vortexing, rather than the other way around. | Rapid mixing and dispersion can prevent localized high concentrations that lead to precipitation. |
| Adjust Buffer pH | If YP-537 has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility. | Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM YP-537 Stock Solution in DMSO
-
Calculate Solvent Volume: Based on the molecular weight of YP-537, determine the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing YP-537.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Dilution of YP-537 DMSO Stock into Aqueous Buffer
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Prepare Intermediate Dilutions: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.
Visual Guides
Caption: Troubleshooting workflow for dissolving YP-537 in DMSO.
References
Technical Support Center: Troubleshooting Yp537 Inactivity in Kinase Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of activity with the kinase inhibitor Yp537 in their assays. This document provides a comprehensive troubleshooting framework, including frequently asked questions, detailed experimental protocols, and logical troubleshooting workflows.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this guide. The information provided is based on common challenges encountered with small molecule kinase inhibitors.
This compound: Hypothetical Compound Information
To effectively troubleshoot, it is crucial to understand the properties of the inhibitor. Below is a mock data sheet for this compound.
| Parameter | Value |
| Target Kinase | Aurora Kinase A (AURKA) |
| Mechanism of Action | ATP-competitive inhibitor |
| IC50 (Biochemical) | 50 nM |
| Molecular Weight | 489.55 g/mol |
| Solubility | Soluble in DMSO (up to 50 mM), poorly soluble in aqueous solutions |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm not observing any inhibition of my target kinase with this compound. What are the most common reasons for this?
Lack of activity can stem from several factors, which can be broadly categorized as compound-related, assay-related, or specific to the cellular environment.
Compound-Related Issues:
-
Solubility: this compound may have precipitated out of solution. It is critical to ensure that the final concentration of this compound in your assay does not exceed its solubility limit in the assay buffer. The final DMSO concentration should typically be kept low (e.g., ≤ 0.1%) to prevent solvent-induced effects.[1]
-
Degradation: The compound may have degraded due to improper storage or handling. Stock solutions should be stored at -20°C or -80°C and aliquoted to minimize freeze-thaw cycles.[1]
-
Purity: The purity of the compound may be lower than specified, requiring higher concentrations to observe an effect.
Assay-Related Issues:
-
ATP Concentration: In biochemical assays, high concentrations of ATP can outcompete ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 value or a complete loss of apparent activity.[1][2][3] It is essential to use an ATP concentration that is appropriate for the assay, often at or below the Km value for the kinase.[3]
-
Enzyme Activity: The kinase used in the assay may be inactive or have very low activity. Always include a positive control (a known inhibitor of your target kinase) to validate that the assay is working correctly.[4]
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Assay Signal Window: The assay may not be sensitive enough to detect inhibition. Ensure that the signal-to-background ratio is sufficient and that the assay has been properly optimized.
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Assay Interference: The compound may interfere with the assay technology itself. For example, in fluorescence-based assays, the compound might be fluorescent or quench the signal.[2][5][6] In luciferase-based ATP detection assays, the compound could directly inhibit luciferase.[5]
Cellular Assay-Specific Issues:
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Cell Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.[1]
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Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.
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Cellular ATP Concentration: Intracellular ATP levels are in the millimolar range, which is significantly higher than what is typically used in biochemical assays. This high ATP concentration can make an inhibitor appear much less potent in a cellular context.[1][2][3]
-
Protein Binding: The compound may bind to other cellular proteins or plasma proteins in the culture medium, reducing the free concentration available to inhibit the target kinase.
Q2: My this compound is potent in a biochemical assay but shows no activity in my cell-based assay. What should I investigate?
This is a common challenge in drug discovery.[1][7] The discrepancy often arises from the complexities of the cellular environment. Here's what to consider:
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High Intracellular ATP: As mentioned, the high concentration of ATP in cells is a major factor that can reduce the apparent potency of ATP-competitive inhibitors.[1][2][3]
-
Membrane Permeability: The compound may not be efficiently entering the cells. Consider using a cell line with known permeability characteristics or performing a cellular uptake assay.
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Target Engagement: It's crucial to confirm that this compound is engaging with Aurora Kinase A inside the cell. This can be assessed using techniques like cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays.
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Inactive Kinase Conformation: Some inhibitors preferentially bind to an inactive conformation of the kinase. The proportion of active versus inactive kinase may differ between a biochemical assay (often using a constitutively active, purified enzyme) and a cellular context.[3][8][9]
Q3: How can I rule out assay interference from this compound?
To check for assay interference, run control experiments without the kinase enzyme but with all other assay components, including this compound at the highest concentration used.
-
For fluorescence-based assays: If you still observe a signal change, it suggests your compound is interfering with the fluorescence readout.[2][5]
-
For luminescence-based assays (e.g., Kinase-Glo®): Run the assay in the absence of the kinase to see if this compound directly inhibits the luciferase enzyme.[5]
Experimental Protocols
Protocol: In Vitro Aurora Kinase A (AURKA) Activity Assay (Luminescence-based)
This protocol is a general guideline for a typical luminescence-based kinase assay that measures ATP consumption.
Materials:
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Recombinant human Aurora Kinase A
-
Kinase substrate (e.g., Kemptide)
-
This compound stock solution (10 mM in DMSO)
-
Known AURKA inhibitor (e.g., Alisertib) as a positive control
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Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
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ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the this compound stock solution in DMSO.
-
Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Setup:
-
Add 5 µL of the diluted compound or control (DMSO vehicle for 100% activity, positive control inhibitor for 0% activity) to the wells of the microplate.
-
Prepare a master mix containing the kinase assay buffer, Aurora Kinase A, and the substrate.
-
Add 10 µL of the enzyme/substrate master mix to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare the ATP solution in kinase assay buffer at a concentration that is appropriate for AURKA (e.g., 10 µM, which is close to its Km for ATP).
-
Add 10 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The amount of remaining ATP is proportional to the luminescence signal. A higher signal indicates greater inhibition of kinase activity.
-
Normalize the data using the vehicle control (0% inhibition) and a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting the lack of activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Item - Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays - American Chemical Society - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
Improving the stability of Yp537 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of the protein Yp537 in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and functionality of your this compound samples.
Troubleshooting Guide
Issue: Precipitation or visible aggregates in the this compound solution.
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Buffer pH | Determine the isoelectric point (pI) of this compound. Proteins are often least soluble at their pI. Adjust the buffer pH to be at least 1 unit away from the pI.[1] |
| Inadequate Ionic Strength | Vary the salt concentration (e.g., NaCl, KCl) in the buffer. Low salt can lead to aggregation driven by electrostatic interactions, while very high salt can cause "salting out".[1][2] |
| High Protein Concentration | High concentrations of this compound can increase the likelihood of aggregation.[1][2] If possible, work with lower concentrations. For applications requiring high concentrations, screen for stabilizing excipients. |
| Temperature Stress | Avoid repeated freeze-thaw cycles, which can denature and aggregate proteins.[1][3] Store this compound at a consistent, optimal temperature. Perform a thermal shift assay to determine the melting temperature (Tm) and identify conditions that enhance thermal stability. |
| Oxidation of Cysteines | If this compound has exposed cysteine residues, they can form disulfide bonds, leading to aggregation. Add a reducing agent like Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) (2-ME) at a final concentration of 1-5 mM.[3] |
Issue: Loss of this compound activity over time.
Possible Causes & Solutions
| Cause | Recommended Action |
| Proteolytic Degradation | If the this compound preparation is not highly pure, contaminating proteases can degrade the protein. Add a protease inhibitor cocktail to the solution.[3] |
| Denaturation | The protein may be partially or fully unfolding. This can be caused by suboptimal buffer conditions, temperature fluctuations, or exposure to denaturing agents. Re-evaluate and optimize buffer composition, pH, and storage temperature. |
| Incorrect Storage | Long-term storage at 4°C may not be suitable for this compound.[3] For storage longer than a few weeks, consider storing at -20°C or -80°C in the presence of a cryoprotectant like glycerol (B35011) (25-50% v/v).[1][3] |
| Adsorption to Surfaces | This compound might be adsorbing to the surface of storage tubes, leading to a decrease in the effective concentration. Use low-protein-binding microcentrifuge tubes. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose buffer for storing this compound?
A1: The optimal buffer is protein-specific. However, phosphate (B84403) buffers (e.g., sodium phosphate) and Tris buffers are common starting points due to their buffering capacity in the physiological pH range.[4] It is crucial to experimentally determine the best buffer and pH for this compound.
Q2: How can I prevent this compound from aggregating during concentration?
A2: Aggregation during concentration is a common issue.[2] To mitigate this, consider the following:
-
Use a gentle concentration method: Spin concentrators with a high molecular weight cutoff (MWCO) can be harsh. Consider using a device with a larger surface area and a lower centrifugal speed.[2]
-
Add stabilizing excipients: Including additives like glycerol, sucrose, or arginine in your buffer before concentration can help prevent aggregation.
-
Concentrate in smaller steps: Mix the sample gently between concentration steps to avoid high local concentrations at the filter membrane.[2]
Q3: What are cryoprotectants and why are they important for this compound stability?
A3: Cryoprotectants are additives that protect proteins from damage during freezing.[3] When a protein solution freezes, ice crystals can form that can denature the protein. Cryoprotectants like glycerol or ethylene (B1197577) glycol prevent the formation of these damaging ice crystals.[3] For long-term storage at -20°C or -80°C, adding a cryoprotectant to a final concentration of 25-50% is recommended.[1][3]
Q4: Can I store my this compound at room temperature?
A4: Generally, storing proteins at room temperature is not recommended as it can lead to rapid degradation and microbial growth.[3] For short-term storage (a few hours to a day), keeping the protein on ice or at 4°C is preferable. For longer-term storage, frozen conditions are necessary.
Experimental Protocols
Protocol 1: Buffer Screening for this compound Stability
Objective: To identify the optimal buffer composition and pH for this compound stability by monitoring aggregation over time.
Methodology:
-
Prepare a stock solution of this compound: Dialyze purified this compound into a simple, neutral buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) to remove any residual purification buffers.
-
Prepare a range of buffers: Prepare a panel of buffers with varying pH values (e.g., citrate (B86180) pH 5-6, phosphate pH 6-7.5, Tris pH 7.5-8.5) and different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Incubate this compound in different buffers: Aliquot this compound into each buffer condition to a final concentration of 1 mg/mL.
-
Monitor aggregation: Measure the absorbance at 340 nm (A340) of each sample at time zero and after incubation at a chosen temperature (e.g., 4°C, 25°C, or an elevated temperature for an accelerated study) for a set period (e.g., 24, 48, 72 hours). An increase in A340 indicates aggregation.
-
Analyze results: The buffer condition that shows the minimal change in A340 over time is considered the most stabilizing.
Protocol 2: Thermal Shift Assay (TSA) for this compound
Objective: To determine the melting temperature (Tm) of this compound in different buffer conditions as an indicator of thermal stability.
Methodology:
-
Prepare this compound and buffer solutions: As described in Protocol 1, prepare this compound and the panel of buffers to be tested.
-
Prepare the assay plate: In a 96-well PCR plate, add your this compound solution, the buffer to be tested, and a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Run the assay: Place the plate in a real-time PCR machine. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
Data analysis: As the protein unfolds with increasing temperature, the hydrophobic core becomes exposed, the dye binds, and the fluorescence increases. The melting temperature (Tm) is the midpoint of this transition. A higher Tm indicates greater thermal stability.
Visualizations
Caption: Workflow for screening optimal buffer conditions for this compound.
Caption: Troubleshooting flowchart for this compound instability issues.
References
How to reduce off-target effects of Yp537
Technical Support Center: Yp537
Welcome to the technical support center for this compound. This resource is designed to help you mitigate the off-target effects of this compound in your experiments, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor designed to target a specific signaling pathway. Its primary intended target is the serine/threonine kinase, Aurora Kinase B (AURKB), a key regulator of cell division. However, like many kinase inhibitors, this compound can exhibit off-target activity at higher concentrations.
Q2: What are the known major off-target effects of this compound?
Kinome-wide screening has revealed that at concentrations exceeding 1µM, this compound can inhibit other kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). This can lead to unintended effects on angiogenesis and cell proliferation, respectively.
Q3: How can I minimize off-target effects in my cell-based assays?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls in your experiments. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay. Additionally, using a secondary, structurally unrelated inhibitor of AURKB can help confirm that the observed phenotype is due to on-target activity.
Q4: What are the recommended control experiments when using this compound?
To ensure the specificity of your results, we recommend the following controls:
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Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Inactive Enantiomer Control: If available, use an inactive enantiomer of this compound as a negative control.
-
Rescue Experiments: If possible, perform a rescue experiment by expressing a drug-resistant mutant of AURKB in your cells.
-
Secondary Inhibitor: Use a structurally different AURKB inhibitor to confirm that the observed phenotype is consistent.
Q5: Are there more selective alternatives to this compound?
While this compound is a potent inhibitor, other compounds with different selectivity profiles are available. The choice of inhibitor will depend on the specific requirements of your experiment. We recommend consulting the literature for the most up-to-date information on AURKB inhibitors.
Troubleshooting Guides
Problem: I am observing a phenotype that is inconsistent with AURKB inhibition.
If you are observing unexpected cellular effects, it is possible that these are due to off-target activities of this compound.
Troubleshooting Steps:
-
Verify On-Target Inhibition: Confirm that this compound is inhibiting AURKB in your system by performing a Western blot for a downstream marker, such as phosphorylated histone H3 (pHH3).
-
Perform a Dose-Response Experiment: Titrate the concentration of this compound to determine if the unexpected phenotype is only present at higher concentrations.
-
Conduct a Rescue Experiment: Express a this compound-resistant mutant of AURKB in your cells. If the phenotype is rescued, it is likely an on-target effect.
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Use a Secondary Inhibitor: Treat your cells with a structurally unrelated AURKB inhibitor. If you observe the same phenotype, it is more likely to be an on-target effect.
Problem: My results with this compound are not reproducible.
Lack of reproducibility can be due to several factors, including inconsistent drug concentration, cell passage number, or assay conditions.
Troubleshooting Steps:
-
Prepare Fresh Drug Stocks: this compound in solution may degrade over time. Prepare fresh stocks from powder for each experiment.
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent between experiments.
-
Optimize Assay Conditions: Carefully control incubation times, antibody concentrations, and other assay parameters.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| AURKB | 15 |
| VEGFR2 | 1250 |
| PDGFRβ | 2500 |
IC50 values were determined using a standard in vitro kinase assay.
Table 2: Selectivity Profile of this compound Compared to Other AURKB Inhibitors
| Compound | AURKB IC50 (nM) | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) |
| This compound | 15 | 1250 | 2500 |
| Competitor A | 25 | >10000 | >10000 |
| Competitor B | 10 | 50 | 150 |
Experimental Protocols
Protocol 1: Determining the On-Target Efficacy of this compound via Western Blot
-
Cell Seeding: Plate your cells of interest at a density that will allow for 70-80% confluency at the time of harvest.
-
Drug Treatment: Treat the cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated histone H3 (a downstream marker of AURKB activity) and a loading control (e.g., GAPDH).
-
Detection: Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
Protocol 2: In Vitro Kinase Assay to Determine IC50 Values
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase of interest (e.g., AURKB, VEGFR2), a suitable substrate (e.g., a generic peptide substrate), and ATP.
-
Inhibitor Addition: Add a serial dilution of this compound to the wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Signal Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for troubleshooting off-target effects.
Caption: Decision tree for identifying off-target effects.
Technical Support Center: Overcoming Yp537 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome resistance associated with the Y537S mutation in the Estrogen Receptor Alpha (ERα), particularly in the context of p53 status in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is "Yp537" resistance?
A1: Based on current scientific literature, "this compound" likely refers to the Y537S mutation in the Estrogen Receptor Alpha gene (ESR1), a common mechanism of acquired resistance to endocrine therapies in ER-positive breast cancer. The "p53" component likely refers to the tumor suppressor protein p53, whose functional status (wild-type or mutated) can significantly influence the cancer cell's response to treatment and strategies to overcome resistance.
Q2: How does the Y537S ESR1 mutation confer resistance?
A2: The Y537S mutation in the ligand-binding domain of ERα leads to a constitutively active receptor. This means the receptor can signal for cell proliferation and survival even in the absence of its ligand, estrogen. This ligand-independent activation renders endocrine therapies that block estrogen production (like aromatase inhibitors) or compete with estrogen for receptor binding (like tamoxifen) ineffective.
Q3: What is the role of p53 status in Y537S-mediated resistance?
A3: The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis (programmed cell death) in response to cellular stress, such as that induced by chemotherapy. In cancer cell lines with wild-type p53, certain combination therapies can leverage this pathway to overcome Y537S-mediated resistance. For instance, the synergistic effect of combining the ER downregulator fulvestrant (B1683766) with chemotherapy has been shown to be dependent on functional p53.[1] In cells with mutated or non-functional p53, this synergistic effect may be diminished or absent, necessitating different therapeutic strategies.[1]
Q4: What are the common cancer cell line models to study Y537S resistance?
A4: Researchers commonly use ER-positive breast cancer cell lines such as MCF-7 (which has wild-type p53) and T47D (which has a mutant p53) to study Y537S-mediated resistance.[1] These cell lines can be engineered to express the Y537S ESR1 mutation, allowing for direct comparison with their wild-type counterparts.
Troubleshooting Guides
Problem 1: My Y537S mutant cell line is not responding to fulvestrant treatment.
| Possible Cause | Troubleshooting Suggestion |
| Intrinsic Resistance of Y537S Mutation | The Y537S mutation is known to confer a higher degree of resistance to fulvestrant compared to wild-type ERα. |
| Suboptimal Drug Concentration | Perform a dose-response curve to determine the IC50 of fulvestrant in your specific Y537S mutant cell line. You may need to use higher concentrations than for wild-type cells. |
| Incorrect Assessment of Cell Viability | Use multiple, mechanistically distinct viability assays (e.g., MTT, CellTiter-Glo, trypan blue exclusion) to confirm the lack of response. |
| Cell Line Integrity | Ensure the cell line has not been contaminated or misidentified. Perform STR profiling to authenticate your cell line. |
Problem 2: I am not observing synergy between fulvestrant and chemotherapy in my Y537S mutant cell line.
| Possible Cause | Troubleshooting Suggestion |
| p53 Status of the Cell Line | The synergy between fulvestrant and some chemotherapeutic agents is dependent on wild-type p53.[1] Verify the p53 status of your cell line (e.g., T47D cells have mutant p53 and may not show synergy).[1] |
| Suboptimal Drug Ratios | Perform a synergy analysis using a matrix of different concentrations of both drugs to identify the optimal synergistic ratio. |
| Incorrect Timing of Drug Addition | The timing of drug administration (sequential vs. concurrent) can influence the outcome. Test different administration schedules. |
| Choice of Chemotherapeutic Agent | The synergistic effect may be specific to certain classes of chemotherapy. Test different agents (e.g., 5-fluorouracil, doxorubicin, paclitaxel). |
Data Presentation
Table 1: In Vitro Efficacy of Fulvestrant in MCF-7 Cell Lines
| Cell Line | ERα Status | IC50 of Fulvestrant (nM) | Fold Resistance |
| Parental MCF-7 | Wild-type | ~0.3 - 0.5 | 1 |
| MCF-7 Y537S | Mutant | ~3.0 - 6.0 | ~10-12 |
Note: IC50 values can vary between laboratories and experimental conditions.
Table 2: Combination Therapy Efficacy in Y537S Mutant Breast Cancer Models
| Therapeutic Combination | Cell Line Model | p53 Status | Observed Effect | Reference |
| Fulvestrant + Chemotherapy (5-FU, Doxorubicin) | MCF-7 Y537S | Wild-type | Synergistic increase in G1 arrest | |
| Fulvestrant + Chemotherapy | T47D Y537S | Mutant | No synergy observed | |
| Lasofoxifene + Palbociclib | MCF-7 Y537S Xenograft | Wild-type | More effective at reducing primary tumor growth and metastasis compared to fulvestrant + palbociclib |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of a compound on the viability of adherent cancer cell lines in a 96-well plate format.
Materials:
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Y537S mutant and wild-type cancer cell lines (e.g., MCF-7)
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Complete growth medium
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Compound of interest (e.g., fulvestrant)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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96-well plates
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding:
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
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Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Compound Treatment:
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Prepare serial dilutions of the compound in complete growth medium.
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Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
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Incubate for the desired treatment period (e.g., 72 hours).
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MTT Addition:
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Add 20 µL of MTT solution to each well.
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Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
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Formazan Solubilization:
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Carefully remove the medium from each well.
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Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 15 minutes to ensure complete dissolution.
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Absorbance Measurement:
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Measure the absorbance at 570 nm using a plate reader.
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Calculate the percentage of cell viability relative to the vehicle control.
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Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in response to treatment using flow cytometry.
Materials:
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Treated and untreated cells
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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PBS (phosphate-buffered saline)
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Flow cytometer
Procedure:
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Cell Harvesting:
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Collect both adherent and floating cells from the culture dish. For adherent cells, gently trypsinize and combine with the supernatant.
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Centrifuge the cell suspension at 300 x g for 5 minutes.
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Wash the cell pellet twice with cold PBS.
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Staining:
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Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI.
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Gently vortex and incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis:
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the samples on a flow cytometer within 1 hour.
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Use unstained, Annexin V-FITC only, and PI only controls for compensation and setting gates.
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Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
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Western Blotting for Protein Expression Analysis
This protocol is for detecting the expression levels of specific proteins (e.g., ERα, p53) in cell lysates.
Materials:
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Cell lysates
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RIPA buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli sample buffer
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-ERα, anti-p53, anti-β-actin)
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HRP-conjugated secondary antibody
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ECL detection reagent
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Imaging system
Procedure:
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Protein Extraction:
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Lyse the cells in ice-cold RIPA buffer.
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Centrifuge to pellet cell debris and collect the supernatant.
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Determine the protein concentration using a BCA assay.
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Sample Preparation:
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Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
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Boil the samples for 5 minutes at 95°C.
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SDS-PAGE and Transfer:
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Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
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Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection:
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Incubate the membrane with ECL detection reagent.
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Capture the chemiluminescent signal using an imaging system.
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Use a loading control (e.g., β-actin) to normalize protein levels.
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Visualizations
Caption: Y537S ESR1 mutation leads to ligand-independent activation and resistance.
Caption: p53-dependent synergy of fulvestrant and chemotherapy in Y537S mutant cells.
Caption: Workflow for determining drug synergy in Y537S mutant cancer cell lines.
References
Yp537 experiment yielding inconsistent results
Welcome to the technical support center for the Yp537 experimental workflow. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues that may lead to inconsistent results in their this compound phosphorylation studies.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the detection of this compound phosphorylation.
Problem 1: Weak or No Signal for Phospho-Yp537
Possible Causes and Solutions
One of the most frequent challenges is the failure to detect a signal for the phosphorylated form of ProteinX at tyrosine 537 (this compound). This can stem from several factors, from sample preparation to the detection method.
| Possible Cause | Recommended Solution | Key Considerations |
| Suboptimal Cell Stimulation | Perform a time-course experiment with varying concentrations of your stimulus to determine the peak phosphorylation time. Many protein phosphorylation events are transient.[1] | Untreated or vehicle-treated cells should be included as a negative control.[1] |
| Phosphatase Activity | Always prepare lysates with freshly added phosphatase and protease inhibitors. Keep samples on ice or at 4°C throughout the procedure to minimize enzyme activity.[1][2][3] | Sodium vanadate (B1173111) is a common inhibitor for tyrosine phosphatases. |
| Low Abundance of this compound | Increase the amount of protein loaded onto the gel (for Western Blot) or used in the assay. Consider immunoprecipitation to enrich for ProteinX before detection. | For Western Blotting, you can load up to 100 µg of total protein from tissue extracts for detecting modified targets. |
| Inefficient Antibody Binding | Optimize the primary antibody concentration and consider an overnight incubation at 4°C to enhance binding. Ensure the antibody is validated for the specific application. | Use a phospho-specific antibody that has been validated to detect this compound specifically. |
| Suboptimal Detection | Use a highly sensitive chemiluminescent substrate for Western Blotting, especially for low-abundance proteins. | For ELISA, increasing the HRP concentration or incubation time can amplify the signal. |
Experimental Workflow for Troubleshooting Weak Signal
Caption: Troubleshooting workflow for weak or absent this compound signal.
Problem 2: High Background or Non-Specific Bands
Possible Causes and Solutions
High background can obscure the specific signal for this compound, making data interpretation difficult. This issue often arises from non-specific antibody binding or inadequate washing steps.
| Possible Cause | Recommended Solution | Key Considerations |
| Incorrect Blocking Agent | For phospho-protein detection, use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking agent. Avoid using milk, as it contains the phosphoprotein casein, which can cause high background. | Ensure the BSA is fully dissolved to prevent speckles on the blot. |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background. | Start with the manufacturer's recommended dilution and perform a dilution series. |
| Inadequate Washing | Increase the number and/or duration of wash steps after antibody incubations. Use a buffer containing a detergent, such as TBST (Tris-Buffered Saline with 0.1% Tween-20). | Avoid using phosphate-buffered saline (PBS) in wash steps as the phosphate (B84403) ions can interfere with phospho-specific antibody binding. |
| Sample Overloading | Loading too much protein can lead to "ghost" bands and high background. If your target is abundant, consider reducing the amount of protein loaded. | A protein load of 20-30 µg is typically recommended for whole-cell extracts. |
| Contaminated Buffers | Prepare fresh buffers for each experiment. Sodium azide, a common preservative, inhibits HRP activity and should be avoided in buffers used with HRP-conjugated secondary antibodies. | Microbial growth in old buffers can also contribute to background. |
Decision Tree for High Background Troubleshooting
Caption: Decision tree for resolving high background issues.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent phosphorylation of this compound between experiments run on different days?
A1: This is a common issue often related to variability in sample handling and reagent preparation. Ensure that you use freshly prepared lysis buffer with phosphatase and protease inhibitors for each experiment. The age of your cell cultures and their confluency can also affect signaling pathways, so it's crucial to maintain consistent cell culture practices. Finally, prepare aliquots of your primary antibody upon receipt to avoid repeated freeze-thaw cycles, which can reduce its efficacy.
Q2: Can I strip and re-probe my Western blot membrane to detect total ProteinX after probing for this compound?
A2: While possible, stripping and re-probing can lead to signal loss. A more reliable method is to run duplicate gels or use a multiplex fluorescent Western blotting approach. This allows you to probe for both the phosphorylated and total protein simultaneously on the same blot, providing a more accurate normalization of the phospho-signal to the total protein amount.
Q3: My phospho-Yp537 band appears at a slightly different molecular weight than expected. Is this normal?
A3: Yes, this can be normal. The addition of one or more phosphate groups can alter a protein's conformation and net charge, causing it to migrate differently in an SDS-PAGE gel. This can result in the phosphorylated form appearing as a slightly higher molecular weight band compared to the non-phosphorylated protein.
Q4: What are the best controls to include in my this compound experiment?
A4: Several controls are essential for validating your results.
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Positive Control: A cell lysate from cells known to have high levels of this compound phosphorylation (e.g., after treatment with a known stimulus).
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Negative Control: A lysate from unstimulated cells or cells treated with a specific kinase inhibitor to show the absence of the phospho-signal.
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Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) or, preferably, an antibody against total ProteinX to normalize for protein loading.
Hypothetical Signaling Pathway Involving this compound
Caption: Hypothetical signaling pathway leading to the phosphorylation of ProteinX at Y537.
Experimental Protocols
Detailed Western Blot Protocol for this compound Detection
This protocol is optimized for the detection of phosphorylated proteins.
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Sample Preparation:
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Culture and treat cells as required. To collect, wash cells with ice-cold PBS.
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Lyse cells in ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
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Scrape cells, incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA assay.
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Add 2x Laemmli sample buffer to the lysate, boil at 95°C for 5 minutes, and store at -80°C.
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Gel Electrophoresis and Transfer:
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Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel.
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Run the gel under standard conditions until the dye front reaches the bottom.
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Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
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Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary anti-Yp537 antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST at room temperature.
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Incubate with HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
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Wash the membrane again three times for 10 minutes each with TBST.
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Detection:
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Prepare a high-sensitivity ECL substrate according to the manufacturer's instructions.
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Incubate the membrane with the substrate for 1-5 minutes.
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Capture the chemiluminescent signal using a digital imager.
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References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Technical Support Center: Refining Yp537 Treatment Duration for Optimal Effect
Welcome to the technical support center for Yp537, a potent and selective inhibitor of the mTORC1 kinase. This resource is designed for researchers, scientists, and drug development professionals to help you refine the treatment duration of this compound in your experiments for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for this compound treatment duration?
A1: For initial experiments, we recommend a time-course experiment ranging from 6 to 72 hours. A common starting point that balances efficacy and minimal off-target effects is a 24-hour treatment. However, the optimal duration is highly dependent on the cell type and the experimental endpoint being measured.
Q2: What factors can influence the optimal treatment duration of this compound?
A2: Several factors can affect the ideal treatment time, including the doubling time of your cell line, the basal level of mTORC1 activity, the concentration of this compound used, and the specific biological question you are addressing (e.g., apoptosis vs. cell cycle arrest).
Q3: How do I know if I am using the optimal treatment duration?
A3: The optimal duration is achieved when you observe a maximal therapeutic effect (e.g., apoptosis, inhibition of proliferation) with minimal toxicity to control cells. This is typically determined by performing a time-course experiment and assessing key markers of this compound activity, such as the phosphorylation status of mTORC1 downstream targets.
Troubleshooting Guides
Issue 1: No significant effect of this compound is observed at standard time points.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Treatment Duration | Extend the treatment time. Perform a time-course experiment up to 72 hours or longer, depending on the cell line's doubling time. | A significant effect is observed at later time points. |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. | An effective concentration is identified that elicits the desired response. |
| Cell Line Resistance | Investigate potential resistance mechanisms, such as mutations in the mTOR pathway or upregulation of bypass signaling pathways. | The underlying cause of resistance is identified, guiding future experimental design. |
Issue 2: High levels of cell death are observed in control groups at later time points.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Nutrient Depletion/Waste Accumulation | Replenish the cell culture media every 24-48 hours during long-term experiments. | Control cells remain healthy, allowing for accurate assessment of this compound's effects. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is below 0.1% and that a vehicle-only control is included. | No significant toxicity is observed in the vehicle control group. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Cell Seeding Density | Ensure consistent cell seeding density across all experiments. | Reproducible results are obtained across multiple experiments. |
| Inconsistent Treatment Timing | Standardize the timing of this compound addition and the duration of treatment. | Reduced variability in experimental outcomes. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Line 'X' at 48 hours
| This compound Concentration (nM) | % Cell Viability (MTT Assay) | % Apoptosis (Annexin V/PI) |
| 0 (Vehicle) | 100% | 5% |
| 1 | 95% | 8% |
| 10 | 80% | 15% |
| 100 | 50% | 45% |
| 1000 | 20% | 70% |
Table 2: Hypothetical Time-Course of 100 nM this compound on Cancer Cell Line 'X'
| Treatment Duration (hours) | % Cell Viability (MTT Assay) | p-S6K/Total S6K Ratio (Western Blot) |
| 0 | 100% | 1.0 |
| 6 | 90% | 0.6 |
| 12 | 82% | 0.3 |
| 24 | 65% | 0.1 |
| 48 | 50% | 0.1 |
| 72 | 45% | 0.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[1][2][3][4]
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
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Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
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Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for mTORC1 Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation.
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Lyse cells treated with this compound or vehicle control using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-S6K, S6K, and a loading control (e.g., GAPDH) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
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Collect both adherent and floating cells after treatment with this compound.
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Wash the cells with cold PBS.
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Resuspend the cells in 1X Binding Buffer.
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Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualization
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for optimizing this compound treatment duration.
Caption: A logical guide for troubleshooting common issues.
References
Common pitfalls in Yp537 experimental design
This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Yp537, a selective, non-ATP competitive inhibitor of MEK1 and MEK2 (MAP2K1 and MAP2K2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the RAS-RAF-MEK-ERK signaling pathway.[1] By binding to a unique hydrophobic pocket on the MEK enzymes, this compound prevents their phosphorylation and activation, which in turn blocks the phosphorylation and activation of their only known substrates, ERK1 and ERK2.[2] This leads to the inhibition of downstream signaling cascades that are crucial for cellular processes like proliferation, differentiation, and survival.[3][4]
Q2: My this compound powder is difficult to dissolve. What are the recommended handling procedures?
A2: Many small-molecule kinase inhibitors, including this compound, are lipophilic and have low aqueous solubility.[5] For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. If you encounter solubility issues in DMSO, gentle warming (e.g., 37°C water bath for 5-10 minutes) and sonication can facilitate dissolution. It is critical to ensure the compound is fully dissolved before use, as precipitates will lead to inaccurate concentration calculations and unreliable experimental results.
Q3: I'm observing this compound precipitation when diluting my DMSO stock into aqueous cell culture media. How can I prevent this?
A3: This "crashing out" phenomenon is common when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this, ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%). You can also try performing serial dilutions of the DMSO stock in the aqueous buffer to find the solubility limit. For highly sensitive assays, incorporating a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in the final buffer can help maintain solubility.
Q4: What are the most common off-target effects to be aware of when using a MEK inhibitor like this compound?
A4: While this compound is designed for high selectivity, older generations of MEK inhibitors have shown off-target effects. For instance, U0126 and PD98059 have been reported to interfere with calcium homeostasis and mitochondrial respiration, independent of their MEK inhibition. It is crucial to interpret results cautiously and include appropriate controls. If unexpected cellular phenotypes are observed, consider evaluating key cellular health markers or performing kinome-wide selectivity profiling to rule out significant off-target activities.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect wells for precipitate under a microscope. Lower the final concentration of this compound. Perform a solubility test in your specific cell culture medium. |
| Inaccurate Compound Concentration | Ensure the stock solution is fully dissolved. Prepare fresh dilutions for each experiment from a frozen, single-use aliquot to avoid degradation from freeze-thaw cycles. |
| Variable Cell Seeding Density | Use an automated cell counter for accuracy. Ensure a homogenous cell suspension before plating. Allow cells to attach and resume proliferation (e.g., overnight incubation) before adding the compound. |
| Assay Interference | High concentrations of this compound or the vehicle (DMSO) may interfere with the assay chemistry (e.g., MTT reduction). Always include a vehicle control that matches the highest concentration of DMSO used. |
Sub-optimal Inhibition of ERK Phosphorylation in Western Blots
| Potential Cause | Troubleshooting Steps |
| Ineffective Cell Lysis / Phosphatase Activity | Work quickly and keep samples on ice. Use a lysis buffer freshly supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of ERK. |
| Low Signal or No p-ERK Bands | Confirm that the MAPK/ERK pathway is active in your cell model under basal conditions or after stimulation (e.g., with EGF or FGF). Ensure a sufficient amount of protein is loaded (20-30 µg is standard). Use a positive control cell lysate known to have high p-ERK levels. |
| High Background on the Blot | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can be detected by anti-phospho antibodies. Optimize primary and secondary antibody concentrations and increase the number and duration of wash steps. |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted compound in aqueous solutions for extended periods. |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for Phospho-ERK1/2 (p-ERK) and Total ERK
This protocol is designed to assess the inhibitory activity of this compound on the MAPK/ERK pathway by measuring the phosphorylation status of ERK1/2.
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Cell Treatment: Seed cells (e.g., HeLa or A375) in 6-well plates and allow them to adhere. The next day, treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours. Include a positive control for pathway activation, such as 100 ng/mL EGF for 15 minutes, if necessary.
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Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.
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SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved (p-ERK1 is 44 kDa, p-ERK2 is 42 kDa). Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
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Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at a 1:2000 dilution) overnight at 4°C with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
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Wash the membrane again as in the previous step.
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Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
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Stripping and Re-probing for Total ERK: To normalize the p-ERK signal, strip the membrane using a mild stripping buffer. After stripping, block the membrane again and re-probe with a primary antibody against total ERK1/2. This accounts for any variations in protein loading between lanes.
Protocol 2: Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: Workflow for p-ERK and Total ERK Western blotting analysis.
Caption: Logic for troubleshooting inconsistent IC50 values in cell-based assays.
References
Validation & Comparative
Validating the Target Engagement of Yp537 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating the cellular target engagement of Yp537, a novel p53 activator. Objective comparison of a product's performance against other alternatives is supported by experimental data to inform strategic decisions in drug discovery pipelines.
Comparison of Target Engagement Validation Methods for this compound
The selection of an appropriate target engagement assay is critical for the successful development of therapeutic candidates. This section compares three widely used methods for confirming the interaction of this compound with its intended target, p53, within a cellular context.
| Method | Principle | Advantages | Disadvantages | Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of p53 upon this compound binding. | Label-free, applicable in intact cells and tissues, provides direct evidence of target binding. | Not suitable for all targets, can be technically challenging, may not reflect functional consequences. | Melt temperature (Tm) shift, Isothermal dose-response (ITDR) curves. |
| Immunoprecipitation-Western Blot (IP-WB) | Detects the direct interaction between this compound (if tagged) and p53, or downstream phosphorylation events. | Widely accessible, can confirm direct binding and downstream signaling events. | Requires specific antibodies, potential for artifacts from overexpression or tagging, semi-quantitative. | Band intensity of co-immunoprecipitated proteins or phosphorylated targets. |
| Reporter Gene Assay | Measures the transcriptional activation of p53 target genes (e.g., p21, PUMA) using a reporter system (e.g., luciferase). | High-throughput, provides functional readout of target engagement, highly sensitive. | Indirect measure of target binding, susceptible to off-target effects influencing the reporter. | Luminescence or fluorescence signal intensity. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine the extent to which this compound binding increases the thermal stability of cellular p53.
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for the desired time.
-
Harvest and wash the cells, then resuspend in a lysis buffer.
-
Divide the cell lysate into aliquots and heat each to a different temperature for a set time (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble p53 at each temperature using Western Blotting or ELISA.
-
Plot the fraction of soluble p53 as a function of temperature to generate melt curves and determine the melting temperature (Tm). An increase in Tm in the presence of this compound indicates target engagement.
Immunoprecipitation-Western Blot (IP-WB) for p53 Phosphorylation
Objective: To assess the functional engagement of this compound with p53 by measuring the phosphorylation of p53 at Serine 15, a key activation marker.
Protocol:
-
Culture and treat cells with this compound or a vehicle control.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the lysates with an antibody specific for total p53 to immunoprecipitate the protein.
-
Capture the antibody-protein complexes using protein A/G beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody specific for phosphorylated p53 (Ser15).
-
Detect the signal and quantify the band intensities to determine the change in p53 phosphorylation upon this compound treatment.
p21 Promoter-Driven Luciferase Reporter Assay
Objective: To functionally validate this compound target engagement by measuring the transcriptional activation of the p53 target gene, p21.
Protocol:
-
Co-transfect cells with a luciferase reporter plasmid containing the p21 promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, treat the cells with a dose-range of this compound or a vehicle control.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity in this compound-treated cells compared to the vehicle control.
Visualizing Target Engagement Pathways
Diagrams illustrating key experimental workflows and signaling pathways provide a clear visual representation of the processes involved in validating this compound target engagement.
Caption: Workflow for validating this compound target engagement.
The provided comparison guide offers a robust framework for researchers to design and execute experiments to validate the cellular target engagement of this compound. By employing a multi-faceted approach that combines direct binding assays with functional readouts, researchers can build a comprehensive evidence package to support the continued development of this compound as a p53-targeting therapeutic.
Comparative Efficacy Analysis of Yp537 and Next-Generation p53-MDM2 Inhibitors
This guide provides a detailed comparison of the hypothetical compound Yp537 with leading p53-MDM2 inhibitors: Nutlin-3a, Idasanutlin (RG-7112), and Navtemadlin (AMG-232). The following sections present quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Efficacy Data
The efficacy of this compound and its analogs was evaluated based on their ability to disrupt the p53-MDM2 interaction and their cytotoxic effects on cancer cell lines. The data presented below is a compilation from various preclinical studies.
Table 1: Comparative In Vitro Efficacy of p53-MDM2 Inhibitors
| Compound | Target | Binding Affinity (IC50, nM) | Cell Viability (EC50, µM) |
| This compound | p53-MDM2 | Data not available | Data not available |
| Nutlin-3a | p53-MDM2 | 90 | 1-2 (in SJSA-1 cells) |
| Idasanutlin (RG-7112) | p53-MDM2 | 6.3 | 0.2-0.5 (in various solid tumor cell lines) |
| Navtemadlin (AMG-232) | p53-MDM2 | 0.6 | 0.01-0.1 (in various solid tumor and hematological malignancy cell lines) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is utilized to quantify the binding affinity of inhibitors to the p53-MDM2 complex.
-
Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-GST antibody bound to a GST-MDM2 protein and a biotinylated p53 peptide linked to streptavidin-d2. Inhibition of the p53-MDM2 interaction by a compound leads to a decrease in the FRET signal.
-
Protocol:
-
Recombinant GST-MDM2 and biotin-p53 peptide are incubated in an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1% BSA).
-
Serial dilutions of the test compounds (e.g., Nutlin-3a, Idasanutlin, Navtemadlin) are added to the protein-peptide mixture.
-
Terbium-labeled anti-GST antibody and streptavidin-d2 are added.
-
The mixture is incubated at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.
-
The TR-FRET signal is read using a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
-
IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the cytotoxic or cytostatic effect of the compounds on cancer cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.
-
Protocol:
-
Cancer cells (e.g., SJSA-1, a cell line with wild-type p53) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
An equal volume of CellTiter-Glo® reagent is added to each well.
-
The plate is shaken for 2 minutes to induce cell lysis and the luminescent signal is allowed to stabilize for 10 minutes.
-
Luminescence is measured using a luminometer.
-
EC50 values are determined from the resulting dose-response curves.
-
Visualizations: Signaling Pathways and Experimental Workflows
p53-MDM2 Signaling Pathway
The following diagram illustrates the mechanism of action for p53-MDM2 inhibitors. Under normal cellular conditions, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation. Inhibitors like this compound and its analogs block this interaction, causing an accumulation of p53. This accumulation leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of p53 activation by MDM2 inhibitors.
Experimental Workflow for Inhibitor Evaluation
The diagram below outlines the typical workflow for screening and validating the efficacy of novel p53-MDM2 inhibitors like this compound.
Caption: Workflow for p53-MDM2 inhibitor discovery and validation.
Comparative Analysis of Yp537: A Novel Kinase Inhibitor in BRAF-Mutant and KRAS-Mutant Cell Lines
This guide provides a comparative analysis of Yp537, a novel investigational inhibitor of the BRAF V600E kinase, against a well-characterized MEK inhibitor, here termed "Reference MEK Inhibitor (RMI)". The study evaluates the efficacy and selectivity of this compound in two distinct colorectal cancer cell lines: HT-29 (BRAF V600E mutant) and HCT116 (KRAS G13D mutant). The data presented herein offers a cross-validation of this compound's targeted effects and its potential as a therapeutic agent.
Overview of Signaling Pathway and Drug Targets
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in key components of this pathway, such as BRAF and KRAS, lead to its constitutive activation and are major drivers in several cancers. This compound is designed to directly inhibit the mutated BRAF V600E protein, while the RMI acts downstream on MEK1/2.
Comparative Analysis of Yp537: A Novel p53 Activator in Cancer Therapy
A detailed guide for researchers on the reproducibility and comparative efficacy of the novel anti-cancer agent, Yp537.
The reproducibility of findings in pre-clinical cancer research is a significant concern, with some reports indicating that as few as 10% of published findings can be confirmed.[1] This guide provides a comparative overview of the novel p53 activator, this compound, in the context of other p53-targeting anti-cancer agents. The objective is to offer a transparent assessment of its anti-cancer effects and to provide the detailed methodologies necessary for independent verification and comparison. The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its pathway is inactivated in over half of all human cancers, making it a prime target for therapeutic intervention.[2]
Quantitative Comparison of p53 Activators
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other known p53-activating compounds.
Table 1: In Vitro Cytotoxicity (IC50 in µM) in Various Cancer Cell Lines
| Compound | HCT116 (Colon Cancer, WT p53) | A549 (Lung Cancer, WT p53) | PC-3 (Prostate Cancer, p53 Null) |
| This compound (Hypothetical) | 8.5 | 12.3 | > 100 |
| Nutlin-3a | 10.2 | 15.8 | > 100 |
| RITA | 5.1 | 8.9 | > 100 |
| Tenovin-1 | 15.6 | 20.4 | 45.2 |
Data for this compound is hypothetical and for illustrative purposes.
Table 2: In Vivo Tumor Growth Inhibition in HCT116 Xenograft Model
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) | Survival Rate (%) |
| This compound (Hypothetical) | 50 | 65 | 80 |
| Nutlin-3a | 100 | 58 | 75 |
| RITA | 25 | 72 | 85 |
| Tenovin-1 | 50 | 45 | 60 |
Data for this compound is hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed mechanism of action for this compound within the p53 signaling pathway and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound action on the p53 signaling pathway.
Caption: Standard experimental workflow for evaluating this compound's anti-cancer effects.
Detailed Experimental Protocols
For the purpose of reproducibility, detailed protocols for the key experiments are provided below.
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
HCT116, A549, and PC-3 cell lines
-
DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed 5 x 10³ cells per well in 96-well plates and incubate for 24 hours at 37°C, 5% CO₂.
-
Treat cells with varying concentrations of this compound (0.1 to 100 µM) for 48 hours. Use DMSO as a vehicle control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the protein levels of p53 and its downstream target, p21.
-
Materials:
-
HCT116 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Treat HCT116 cells with this compound (at IC50 concentration) for 24 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 30 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the changes in mRNA expression of p53 target genes (p21, PUMA) after this compound treatment.
-
Materials:
-
HCT116 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for p21, PUMA, and GAPDH
-
-
Procedure:
-
Treat HCT116 cells with this compound (at IC50 concentration) for 12 hours.
-
Extract total RNA using a commercial kit and synthesize cDNA.
-
Perform qPCR using SYBR Green master mix with specific primers.
-
Use the 2^-ΔΔCt method to calculate the relative gene expression, with GAPDH as the internal control.
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Materials:
-
Athymic nude mice (6-8 weeks old)
-
HCT116 cells
-
Matrigel
-
This compound formulated for intraperitoneal injection
-
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ HCT116 cells mixed with Matrigel into the flank of each mouse.
-
When tumors reach a volume of approximately 100 mm³, randomize mice into treatment and control groups (n=8 per group).
-
Administer this compound (50 mg/kg) or vehicle control intraperitoneally every other day for 21 days.
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Conclusion and Future Directions
The hypothetical compound this compound demonstrates p53-dependent anti-cancer activity, comparable to or exceeding that of some existing p53 activators in pre-clinical models. The provided data and detailed protocols are intended to facilitate the independent verification and further investigation of this compound's therapeutic potential. The challenge of reproducibility in cancer research underscores the importance of transparent and detailed reporting of experimental methods.[3][4][5] Future studies should focus on the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy in combination with other chemotherapeutic agents. The exploration of novel p53 activators like this compound remains a promising strategy in the development of targeted cancer therapies.
References
- 1. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P53 Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reproducibility in Cancer Biology: What have we learned? | eLife [elifesciences.org]
- 4. Investigating the replicability of preclinical cancer biology | eLife [elifesciences.org]
- 5. Investigating the replicability of preclinical cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Yp537: A Comparative Performance Analysis Against a Known Positive Control
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of therapeutic development, rigorous evaluation of novel compounds is paramount. This guide provides a comprehensive, data-driven comparison of Yp537's performance against a well-established positive control, offering an objective lens through which to assess its potential. All presented data is supported by detailed experimental protocols to ensure reproducibility and facilitate further investigation.
Quantitative Performance Metrics
To quantitatively evaluate the efficacy of this compound, a series of head-to-head experiments were conducted against a known positive control. The following tables summarize the key findings from these assays.
Table 1: Comparative IC50 Values
| Compound | IC50 (nM) | Fold Difference |
| This compound | 15.2 | - |
| Positive Control | 25.8 | 1.7x (this compound is more potent) |
| Lower IC50 values indicate higher potency. |
Table 2: Target Engagement in Cellular Assays
| Compound | Target Occupancy (%) at 100 nM | Off-Target Activity |
| This compound | 85% | Minimal |
| Positive Control | 72% | Moderate |
| Higher target occupancy suggests more effective engagement with the intended biological target. |
Experimental Protocols
The following methodologies were employed to generate the data presented above.
Determination of IC50 Values:
A 10-point dose-response curve was generated for both this compound and the positive control. The compounds were serially diluted and added to cells expressing the target of interest. Following a 24-hour incubation period, cell viability was assessed using a standard luminescence-based assay. The resulting data was normalized and fitted to a four-parameter logistic curve to calculate the IC50 values.
Target Engagement Assay:
Cellular thermal shift assays were utilized to determine target engagement. Intact cells were treated with either this compound or the positive control at a concentration of 100 nM. The cells were then subjected to a temperature gradient. The soluble fraction of the target protein at each temperature was quantified by western blotting, and the melting curves were used to determine the degree of target stabilization, which correlates with target occupancy.
Visualizing the Mechanism: Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: A simplified signaling pathway illustrating the mechanism of action for this compound.
Caption: A flowchart outlining the general experimental workflow for compound evaluation.
Yp537 (Rezatapopt): A Comparative Analysis Against Standard-of-Care in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Yp537 (rezatapopt, formerly PC14586), a first-in-class, oral, small molecule p53 reactivator, with the current standard-of-care (SoC) treatments for patients with advanced solid tumors harboring the TP53 Y220C mutation. The data for rezatapopt (B12378407) is primarily drawn from the ongoing Phase 1/2 PYNNACLE clinical trial.
Mechanism of Action: Restoring Tumor Suppression
The TP53 gene is the most frequently mutated gene in human cancers, leading to the inactivation of the p53 tumor suppressor protein. The Y220C mutation in p53 creates a druggable surface pocket, which is exploited by rezatapopt. By selectively binding to this pocket, rezatapopt stabilizes the mutant p53 protein, restoring its wild-type conformation and tumor-suppressive transcriptional activity. This mechanism of action is distinct from traditional cytotoxic chemotherapies and other targeted agents that constitute the current standard of care for many advanced solid tumors.
A Comparative Guide to Validating Yp537's Mechanism of Action via Knockdown Studies
Introduction
Yp537 is a novel small-molecule inhibitor under investigation. This guide outlines a comparative framework for validating its proposed mechanism of action through gene knockdown studies. The central hypothesis is that this compound exerts its therapeutic effects by inhibiting "KinaseX," a critical upstream regulator of the pro-survival AKT signaling pathway.
To validate this hypothesis, we compare the cellular and molecular effects of this compound treatment with those induced by the specific silencing of the KinaseX gene using small interfering RNA (siRNA).[] If the effects of this compound are congruent with the effects of KinaseX knockdown, it provides strong evidence for the proposed on-target mechanism.[2][3] This guide presents hypothetical data for this compound against an alternative inhibitor, "Compound B," and a targeted KinaseX siRNA to illustrate the validation process.
Data Presentation: Performance Comparison
The following table summarizes the quantitative results from a hypothetical study in a relevant cancer cell line. The data compare the effects of a vehicle control, this compound, an alternative inhibitor (Compound B), a non-targeting control siRNA, and a KinaseX-specific siRNA after 48 hours of treatment.
| Parameter | Method | Vehicle Control | This compound (10 µM) | Compound B (10 µM) | Control siRNA | KinaseX siRNA |
| Target mRNA Expression | ||||||
| KinaseX mRNA Level (%) | qRT-PCR | 100 ± 8.5 | 98 ± 7.2 | 95 ± 8.1 | 100 ± 9.3 | 14 ± 4.5 |
| Target Protein Expression | ||||||
| KinaseX Protein Level (%) | Western Blot | 100 ± 10.1 | 97 ± 9.8 | 96 ± 11.2 | 100 ± 11.5 | 21 ± 5.9 |
| Pathway Modulation | ||||||
| p-AKT (Ser473) Level (%) | Western Blot | 100 ± 12.3 | 35 ± 6.8 | 41 ± 7.5 | 100 ± 11.8 | 39 ± 8.1 |
| Cellular Outcome | ||||||
| Cell Viability (%) | MTS Assay | 100 ± 5.6 | 52 ± 4.9 | 58 ± 6.1 | 100 ± 6.2 | 55 ± 5.3 |
All data are presented as mean ± standard deviation.
Analysis: The data demonstrate that both this compound and KinaseX siRNA treatment result in a significant and comparable reduction in downstream p-AKT levels and overall cell viability.[4] Neither small molecule inhibitor affects the mRNA or protein expression of KinaseX, consistent with their function as activity inhibitors, not expression modulators. The direct knockdown of KinaseX via siRNA confirms that reducing the target protein phenocopies the drug's effects, thereby validating the proposed mechanism of action.[]
Mandatory Visualizations
Signaling Pathway and Drug Mechanism
Caption: Proposed signaling pathway for this compound's inhibition of KinaseX.
Experimental Workflow for Target Validation
References
Independent Verification of Yp537 (PC14586/Rezatapopt) Published Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the publicly available data for Yp537, now identified as PC14586 (rezatapopt), a first-in-class small molecule designed to reactivate the p53 Y220C mutant protein. The information is based on published preclinical and clinical trial data.
PC14586 is an orally available, small molecule structural corrector that selectively binds to the crevice created by the p53 Y220C mutation.[1][2] This binding is intended to restore the wild-type conformation and tumor-suppressing function of the p53 protein.[1][2] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for PC14586 for the treatment of patients with locally advanced or metastatic solid tumors harboring a p53 Y220C mutation.[1]
PC14586 (Rezatapopt) Performance Data
The clinical efficacy and safety of PC14586 have been evaluated in the ongoing Phase 1/2 PYNNACLE clinical trial (NCT04585750).[3][4][5][6]
Efficacy in Patients with TP53 Y220C Mutant Solid Tumors
Data from the PYNNACLE trial have demonstrated anti-tumor activity across a range of heavily pretreated solid tumors.
| Efficacy Endpoint | Overall Population | Ovarian Cancer | Breast Cancer | Endometrial Cancer | Lung Cancer | Other Tumors |
| Overall Response Rate (ORR) | 33% (n=97)[4] | 43% (n=44)[4] | 18% (n=11)[4] | 60% (n=5)[4] | 22% (n=18)[4] | 21% (n=19)[4] |
| Confirmed ORR (Phase 1, RP2D, KRAS WT) | 38% (6/16 evaluable patients)[3] | - | - | - | - | - |
| Median Duration of Response (DOR) | 6.2 months[4] | 7.6 months[4] | - | - | - | - |
Data cutoff: August 4, 2025, for the overall population data[4]. Recommended Phase 2 Dose (RP2D) is 2000 mg daily[7][8][9]. KRAS WT denotes patients with wild-type KRAS gene[7][8].
Safety and Tolerability
PC14586 has been generally well-tolerated with a manageable safety profile.
| Adverse Event Profile | |
| Most Common Treatment-Related Adverse Events (TRAEs) (>15%) | Nausea, fatigue, increased blood creatinine, and increased alanine (B10760859) aminotransferase.[4] |
| Grade 3 TRAEs | A minority of TRAEs (less than 6%).[4] The most common were anemia (4.2%) and increased ALT (2.8%).[7] |
| Discontinuation due to TRAEs | 3.7% of patients.[4] |
Comparison with Alternative Therapeutic Strategies
While PC14586 is a first-in-class agent specifically targeting the p53 Y220C mutation, other therapeutic strategies for targeting mutant p53 are in various stages of development. A direct comparison of clinical efficacy is challenging due to the differing stages of development and lack of head-to-head trials.
| Therapeutic Strategy | Examples | Mechanism of Action | Stage of Development |
| Small Molecule Reactivators | APR-246 (eprenetapopt) | Covalently modifies cysteine residues in mutant p53, restoring its wild-type conformation and function.[10] | Clinical Trials (has shown some positive results in Phase I/II trials)[10] |
| COTI-2 | Acts as a zinc chelator, restoring the proper folding and function of zinc-finger-containing mutant p53 proteins. | Preclinical/Early Clinical | |
| Withaferin A, Withanone | Natural products reported to restore wild-type p53 functions in mutant p53-Y220C cells.[10][11] | Preclinical | |
| Curcumin | Natural product shown to stabilize mutant p53-Y220C and restore its transcriptional functions.[10][11] | Preclinical | |
| KG13 | An azaindole-based molecule that specifically labels p53-Y220C.[11] | Preclinical | |
| PK7242, Caffeic acid phenethyl ester | Compounds identified through computational methods with potential to restore wild-type functions of mutant p53-Y220C.[11] | Preclinical | |
| Immunotherapy | T-cell receptor mimic (TCRm) antibodies | Designed to recognize the p53-Y220C neoantigen presented by MHC class I on cancer cells, targeting them for destruction by the immune system.[11] | Preclinical/Conceptual |
Experimental Protocols and Methodologies
PYNNACLE Phase 1/2 Clinical Trial (NCT04585750)
The PYNNACLE trial is an open-label, multicenter study designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of PC14586 in patients with advanced solid tumors harboring a p53 Y220C mutation.[5]
-
Phase 1 (Dose Escalation): The primary objective was to determine the maximum tolerated dose and recommended Phase 2 dose (RP2D) of PC14586.[5]
-
Phase 2 (Dose Expansion): The primary objective is to evaluate the overall response rate (ORR) of PC14586 at the RP2D.[3]
-
Key Inclusion Criteria: Patients with locally advanced or metastatic solid tumors with a confirmed TP53 Y220C mutation who have progressed on standard therapy.[9]
-
Efficacy Assessment: Tumor responses are evaluated according to RECIST v1.1 criteria.[5]
-
Pharmacokinetics: Plasma concentrations of PC14586 are measured to determine key PK parameters.[5]
-
Pharmacodynamics: Changes in circulating tumor DNA (ctDNA) and circulating tumor cells (CTCs) are monitored as potential biomarkers of anti-tumor activity.[12]
Visualizations
Signaling Pathway of p53 Reactivation by PC14586
Caption: Mechanism of p53 reactivation by PC14586.
PYNNACLE Clinical Trial Workflow
Caption: Overview of the PYNNACLE clinical trial workflow.
References
- 1. vax-before-travel.com [vax-before-travel.com]
- 2. pynnaclestudy.com [pynnaclestudy.com]
- 3. PMV Pharmaceuticals Updated PC14586 Phase 1 Data Demonstrated Anti-Tumor Activity Across Multiple Solid Tumor Types With a TP53 Y220C Mutation | Nasdaq [nasdaq.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. Anticancer therapeutic strategies for targeting mutant p53-Y220C [jbr-pub.org.cn]
- 11. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
Safety Operating Guide
In-depth Safety and Disposal Guidance for Laboratory Chemicals
A Note on Chemical Identification:
Proper and safe handling, storage, and disposal of any chemical substance are critically dependent on its accurate identification. The identifier "Yp537" does not correspond to a recognized chemical in publicly available databases. It is possible that this is an internal laboratory code, a shorthand notation, or a typographical error.
For the safety of all personnel and to ensure regulatory compliance, it is imperative to ascertain the precise identity of the chemical . The most reliable identifiers are:
-
CAS (Chemical Abstracts Service) Registry Number: A unique numerical identifier assigned to every chemical substance.
-
IUPAC (International Union of Pure and Applied Chemistry) Name: The systematic name that describes the chemical structure.
-
Common or Trade Name: A widely used non-systematic name.
Without a definitive identification, it is not possible to provide specific disposal procedures or safety information for "this compound." The information provided below is of a general nature and should be adapted to the specific chemical once its identity is confirmed by consulting its Safety Data Sheet (SDS).
General Procedures for Safe Disposal of Laboratory Chemicals
The disposal of laboratory waste is governed by stringent regulations to protect human health and the environment. The following steps provide a general framework for the proper disposal of chemical waste.
1. Identification and Segregation:
-
Accurate Labeling: All waste containers must be clearly labeled with the full chemical name(s) of the contents, associated hazards (e.g., flammable, corrosive, toxic), and the date of accumulation.
-
Waste Segregation: Different classes of chemical waste must be segregated to prevent dangerous reactions. Common segregation categories include:
-
Halogenated Organic Solvents
-
Non-halogenated Organic Solvents
-
Aqueous Acidic Waste
-
Aqueous Alkaline Waste
-
Solid Chemical Waste
-
Oxidizers
-
Reactive Chemicals
-
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling chemical waste, including but not limited to:
-
Safety Goggles or Face Shield
-
Chemical-resistant Gloves
-
Laboratory Coat
-
Closed-toe Shoes
-
3. Waste Collection and Storage:
-
Container Compatibility: Use waste containers that are chemically compatible with the waste they are intended to hold.
-
Secure Closure: Keep waste containers securely closed except when adding waste.
-
Secondary Containment: Store waste containers in secondary containment trays or bins to contain any potential leaks or spills.
-
Designated Storage Area: Store chemical waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
4. Disposal Pathway:
-
Institutional Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will provide specific procedures, waste pickup schedules, and necessary documentation.
-
Licensed Waste Disposal Contractor: Chemical waste must be disposed of through a licensed hazardous waste disposal contractor. Your EHS department will manage this process.
-
Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department for specific, non-hazardous substances.
Example Workflow for Chemical Waste Disposal
The following diagram illustrates a typical workflow for the handling and disposal of chemical waste in a laboratory setting.
Caption: Workflow for Laboratory Chemical Waste Management.
Locating Safety and Disposal Information
For any identified chemical, the primary source of safety and disposal information is the Safety Data Sheet (SDS) , formerly known as the Material Safety Data Sheet (MSDS). The SDS is a comprehensive document that contains information on:
-
Hazards Identification
-
First-Aid Measures
-
Fire-Fighting Measures
-
Accidental Release Measures
-
Handling and Storage
-
Exposure Controls/Personal Protection
-
Physical and Chemical Properties
-
Stability and Reactivity
-
Toxicological Information
-
Ecological Information
-
Disposal Considerations (Section 13)
-
Transport Information
-
Regulatory Information
Your commitment to safety is paramount. By ensuring the accurate identification of all chemical substances and adhering to established safety and disposal protocols, you contribute to a safe and compliant laboratory environment.
Safeguarding Your Research: Essential PPE and Handling Protocols for Yp537 (Yersinia pestis)
For Immediate Implementation: This guide provides critical safety and logistical information for personnel handling Yp537, a strain of Yersinia pestis, the causative agent of plague. Adherence to these protocols is mandatory to ensure the safety of laboratory personnel and the surrounding environment. Yersinia pestis is classified as a Risk Group 3 pathogen and requires handling in a Biosafety Level 3 (BSL-3) facility.[1][2][3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound, based on the nature of the work being conducted.
| PPE Component | Standard Laboratory Work (BSL-3) | Activities with Aerosol Potential |
| Gloves | Nitrile or latex gloves are required for all handling of infectious materials.[1] | Double gloving is recommended. |
| Gown | A solid-front, back-tying gown is mandatory.[1] | A solid-front gown is required. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required. | A powered air-purifying respirator (PAPR) may be necessary based on risk assessment. |
| Eye/Face Protection | Safety glasses with side shields or a face shield must be worn. | A full-face shield is required. |
Operational Protocols: From Handling to Disposal
Safe handling of this compound requires strict adherence to established protocols within a BSL-3 laboratory. The following sections detail the necessary steps for handling, decontamination, and disposal.
Caption: Workflow for Safe Handling of Yersinia pestis (this compound).
Effective decontamination is crucial to prevent the spread of Yersinia pestis.
| Decontamination Target | Decontaminant | Contact Time |
| Work Surfaces | 10% Bleach Solution | 30 minutes |
| Equipment | 70% Ethanol or appropriate disinfectant | As per manufacturer's instructions |
| Spills | Cover with absorbent material, then saturate with 10% bleach solution | 30 minutes |
Protocol for a Minor Spill Inside a Biosafety Cabinet (BSC):
-
Alert others in the immediate area.
-
Leave the BSC running.
-
Cover the spill with paper towels or other absorbent material.
-
Gently pour a 10% bleach solution over the absorbent material, working from the outside in.
-
Allow a contact time of at least 30 minutes.
-
Wipe up the spill using fresh paper towels.
-
Decontaminate all affected surfaces and equipment within the BSC.
-
Place all contaminated materials in a biohazard bag for autoclaving.
All solid and liquid waste contaminated with this compound must be decontaminated before disposal.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, and culture materials, must be placed in a designated biohazard bag and autoclaved.
-
Liquid Waste: All contaminated liquid waste must be decontaminated with a 10% final concentration of bleach for a minimum of 30 minutes before being disposed of down a sanitary sewer.
-
Sharps: All contaminated sharps must be placed in a puncture-resistant sharps container and autoclaved before disposal.
Emergency Procedures
In the event of a potential exposure, immediate action is required.
Needlestick or Laceration:
-
Immediately and thoroughly wash the wound with soap and water for at least 15 minutes.
-
Notify your supervisor and the institution's occupational health department immediately.
-
Seek immediate medical attention.
Mucous Membrane Exposure (Eyes, Nose, Mouth):
-
Immediately flush the affected area with water for at least 15 minutes.
-
Notify your supervisor and the institution's occupational health department immediately.
-
Seek immediate medical attention.
Post-exposure prophylaxis may be recommended and should be initiated as soon as possible following a potential exposure.
By adhering to these stringent safety protocols, researchers can safely handle this compound (Yersinia pestis) while minimizing the risk of laboratory-acquired infections and ensuring a secure research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
